molecular formula C35H64O5 B1253215 1,2-di-[(9Z)-hexadecenoyl]glycerol

1,2-di-[(9Z)-hexadecenoyl]glycerol

Katalognummer: B1253215
Molekulargewicht: 564.9 g/mol
InChI-Schlüssel: HSQHRRHRYJNSOC-VMNXYWKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-di-[(9Z)-Hexadecenoyl]glycerol, also known as 3-hydroxypropane-1,2-diyl dipalmitoleate or DG(32:2), is a defined diacylglycerol (DAG) species with a molecular formula of C 35 H 64 O 5 and an average mass of 564.892 Da . This sn-glycerol isomer features esterification at the 1 and 2 positions with two (9Z)-hexadecenoic acid (palmitoleic acid) chains, giving it the lipid species shorthand DG(16:1(9Z)/16:1(9Z)/0:0) . This structure is a key intermediate in the biosynthesis of triglycerides and phospholipids . Recent peer-reviewed research has identified this specific molecule as a potent natural bioactive compound isolated from the marine snail Conus inscriptus . The study demonstrated that it exhibits dual molecular roles as a Cannabinoid Receptor 1 (CB1) agonist and a Fatty Acid Amide Hydrolase 1 (FAAH1) blocker, with molecular docking simulations showing strong binding affinities (glide energies: -70.61 and -30.52 kcal/mol, respectively) . Functionally, it has shown significant anti-cancer activity, specifically inhibiting the human ovarian cancer cell line PA-1 at a low IC 50 of 1.7 µM . The proposed mechanism involves CB1-mediated signaling leading to ceramide accumulation and induction of apoptosis, while FAAH1 blockade potentiates this effect by maintaining elevated levels of endogenous cannabinoids . This makes it a highly valuable compound for researching endocannabinoid signaling pathways, lipid-mediated apoptosis in cancer models, and the development of novel anti-cancer therapeutics .

Eigenschaften

Molekularformel

C35H64O5

Molekulargewicht

564.9 g/mol

IUPAC-Name

[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-

InChI-Schlüssel

HSQHRRHRYJNSOC-VMNXYWKNSA-N

Isomerische SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC

Kanonische SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC

Herkunft des Produkts

United States
Foundational & Exploratory

Biological Role of 1,2-Dipalmitoleoyl-sn-glycerol in Lipid Signaling

[1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Lipid Biochemistry & Signal Transduction

Executive Summary

1,2-dipalmitoleoyl-sn-glycerol (16:1 DAG) is a specific molecular species of diacylglycerol characterized by two monounsaturated palmitoleoyl (16:1 cis-9) fatty acid chains. Unlike its saturated counterpart (1,2-dipalmitoyl-sn-glycerol, 16:0 DAG), which is biologically inert regarding Protein Kinase C (PKC) activation due to phase separation, 16:1 DAG is a potent, physiologically relevant second messenger .

This guide delineates the biophysical and biochemical mechanisms by which 16:1 DAG functions. It serves as a critical intermediate in de novo lipogenesis (DNL) and a direct activator of C1-domain-containing proteins (PKC, PKD, Munc13, RasGRP). In metabolic research, 16:1 DAG is increasingly scrutinized as a distinct signaling node linking Stearoyl-CoA Desaturase-1 (SCD1) activity to insulin signaling and membrane fluidity.

Molecular Architecture & Biophysics

Structural Definition
  • IUPAC Name: 1,2-di-(9Z-hexadecenoyl)-sn-glycerol

  • Common Notation: 16:1/16:1 DAG

  • Key Feature: Two cis-double bonds at the

    
    9 position.
    
The "Unsaturation Switch" in Signaling

The biological activity of DAGs is dictated by the physical state of the fatty acid chains.

  • Saturated DAGs (e.g., 16:0 Dipalmitoyl): Exist in a gel/crystalline phase at physiological temperatures. They do not penetrate the membrane interface effectively and fail to activate PKC.

  • Unsaturated DAGs (e.g., 16:1 Dipalmitoleoyl): The cis-double bond introduces a "kink" in the acyl chain. This prevents tight packing, increases membrane fluidity, and induces negative curvature stress in the lipid bilayer.

Mechanism of Action: The C1 domain of PKC detects this curvature stress. 16:1 DAG lowers the activation energy required for PKC to penetrate the membrane, stabilizing the enzyme in its active conformation.

Comparative Biophysics Table
Parameter1,2-Dipalmitoyl-sn-glycerol (16:0)1,2-Dipalmitoleoyl-sn-glycerol (16:1) 1,2-Dioleoyl-sn-glycerol (18:1)
Phase State (37°C) Gel / SolidLiquid CrystallineLiquid Crystalline
Membrane Curvature Neutral/PositiveNegative (High) Negative (Moderate)
PKC Activation Inactive / Very WeakPotent Activator Potent Activator
Metabolic Origin Lipolysis of saturated fatsDe novo Lipogenesis (SCD1 product)Dietary / General Lipogenesis
Cell Permeability LowHigh Moderate

Signaling Mechanisms

The PKC Activation Pathway

16:1 DAG functions as an allosteric activator of Conventional (cPKC:


  • Generation: Phospholipase C (PLC) hydrolyzes PIP2 to generate DAG and IP3.[1] Alternatively, 16:1 DAG is synthesized de novo via the Kennedy pathway.

  • Translocation: Cytosolic PKC is recruited to the membrane.

  • Ligation: The C1 domain of PKC binds the sn-1,2-diacylglycerol moiety. The specific 16:1 chains ensure the lipid remains fluid, allowing lateral diffusion of the PKC-DAG complex to phosphorylate downstream targets (e.g., MAPK, NF-

    
    B).
    
Metabolic Signaling & Lipotoxicity

16:1 DAG is unique because it is a direct product of SCD1 (Stearoyl-CoA Desaturase 1) activity.

  • The Lipokine Connection: Palmitoleic acid (16:1n-7) is a "lipokine" that improves insulin sensitivity. However, accumulation of diacylglycerol species in the liver or muscle is generally associated with insulin resistance (PKC

    
     activation inhibits IRS-1).
    
  • Research Nuance: Distinguishing the beneficial effects of circulating palmitoleate from the local signaling effects of membrane-bound 16:1 DAG is a critical area of investigation. 16:1 DAG may represent a "tolerable" lipotoxic signal compared to saturated DAGs or ceramides.

Visualization: Signaling Pathway

Gcluster_membranePlasma Membrane / ER InterfacePIP2PIP2DAG16_11,2-Dipalmitoleoyl-sn-glycerol(16:1 DAG)PIP2->DAG16_1HydrolysisPKC_ActivePKC (Active)Membrane BoundDAG16_1->PKC_ActiveAllosteric Activation(Curvature Stress)PLCPhospholipase C(PLC)PLC->DAG16_1CatalyzesSCD1SCD1 Enzyme(ER Localized)SCD1->DAG16_1De Novo Synthesis(via PA)PKC_InactivePKC (Inactive)CytosolicPKC_Inactive->PKC_ActiveRecruitment viaC1 Domain BindingSubstratesDownstream Targets(MAPK, IRS-1, NF-kB)PKC_Active->SubstratesPhosphorylationResponseCellular Response(Proliferation, Insulin Resistance)Substrates->Response

Figure 1: Mechanistic pathway of 16:1 DAG signaling, highlighting dual origins from PLC hydrolysis and SCD1-mediated synthesis.

Experimental Protocols

Reagent Handling & Preparation

Critical Warning: Commercial vendors often list "Dipalmitin" or "Dipalmitoyl DAG". Ensure you purchase 1,2-Dipalmitoleoyl-sn-glycerol (CAS: ~105406-72-2 or similar for 16:1).

  • Solubility: Insoluble in water. Soluble in Ethanol, DMSO, and Chloroform.

  • Storage: -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the double bonds.

Protocol A: Preparation of Cell-Permeable Stock (DMSO/Ethanol)

Use this for acute stimulation (minutes to hours).

  • Dissolve 16:1 DAG in high-grade DMSO to a concentration of 10-50 mM .

  • Aliquot into single-use glass vials (avoid plastic due to lipid adsorption).

  • Delivery: Add directly to cell culture media while vortexing. Final concentration typically 10–100 µM .

    • Note: DMSO concentration must remain <0.1%.

Protocol B: Liposomal Delivery (High Efficiency)

Use this for metabolic studies or long-term incubation.

  • Lipid Mix: Combine Phosphatidylcholine (PC) and 16:1 DAG in a 9:1 molar ratio in chloroform.

  • Dry: Evaporate solvent under nitrogen stream to form a thin film.

  • Hydrate: Add PBS or media; vortex vigorously to form multilamellar vesicles (MLVs).

  • Size: Sonicate or extrude to form Small Unilamellar Vesicles (SUVs).

  • Treat: Apply to cells. This mimics physiological membrane delivery.

Experimental Workflow: PKC Translocation Assay

Objective: Validate 16:1 DAG activity by visualizing PKC translocation from cytosol to membrane.

StepActionTechnical Note
1. Seeding Seed HeLa or CHO cells expressing GFP-PKC

(or

).
60-70% confluency on glass-bottom dishes.
2. Starvation Serum-starve cells for 4-12 hours.Reduces basal DAG levels and PKC activity.
3. Baseline Image cells (Confocal Microscopy) for 5 mins.Confirm cytosolic localization of GFP-PKC.
4. Induction Add 50 µM 16:1 DAG (or vehicle control).Add gently to avoid detaching cells.
5. Imaging Capture images every 30s for 15 mins.Success Criteria: Rapid accumulation of GFP signal at the plasma membrane.
6. Control Run parallel well with 16:0 DAG (50 µM) .Success Criteria: No translocation (negative control).
Visualization: Experimental Logic

Experimentcluster_treatmentsTreatment GroupsStartStart: GFP-PKC Cells(Serum Starved)T1Group A:16:1 DAG (50µM)Start->T1T2Group B:16:0 DAG (50µM)Start->T2T3Group C:PMA (100nM)Start->T3Outcome1Membrane Translocation(Active)T1->Outcome1High FluidityC1 BindingOutcome2Cytosolic Retention(Inactive)T2->Outcome2Phase SeparationNo BindingT3->Outcome1Positive Control

Figure 2: Experimental logic for validating the specificity of 16:1 DAG signaling compared to saturated controls.

References

  • Bell, R. M., & Hannun, Y. A. (1988). Biologically active diacylglycerols: A functional analysis. Journal of Biological Chemistry , 263(20), 9609-9612. Link

  • Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences , 32(1), 27-36. Link

  • Cao, H., et al. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell , 134(6), 933-944. Link (Establishes the metabolic relevance of 16:1 species).

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research , 38(1), 1-48. Link (Definitive biophysics of DAG curvature).

  • Eichmann, T. O., & Lass, A. (2015). DAG accumulation in the liver: A distinct signal for insulin resistance?Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids , 1851(6), 823-836. Link

Isomeric Precision in Lipid Signaling: A Technical Analysis of 1,2- vs. 1,3-Di-[(9Z)-hexadecenoyl]glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In lipid signaling and metabolic research, the distinction between 1,2-di-[(9Z)-hexadecenoyl]glycerol (1,2-Dipalmitoleoylglycerol; 1,2-DPPoG) and its 1,3-isomer is not merely structural—it is functional. While the 1,2-isomer acts as a potent, transient second messenger activating Protein Kinase C (PKC), the 1,3-isomer is thermodynamically favored but biologically inert in this specific signaling context.

This guide provides a rigorous technical breakdown of these isomers, focusing on the prevention of acyl migration, the specific mechanisms of PKC activation, and validated analytical protocols for their differentiation.

Structural & Physicochemical Distinctions

The core difference lies in the positioning of the palmitoleoyl (16:1 cis-9) chains on the glycerol backbone. This positional variance dictates the molecule's chirality, stability, and binding affinity.

Chirality and Symmetry
  • 1,2-DPPoG (sn-1,2 or sn-2,3): Possesses a chiral center at the sn-2 carbon. In biological systems, the sn-1,2 enantiomer is the relevant signaling species generated by Phospholipase C (PLC). It possesses a primary hydroxyl group at the sn-3 position.

  • 1,3-DPPoG: Achiral (symmetric) if both fatty acyl chains are identical. It possesses a secondary hydroxyl group at the sn-2 position.

The Thermodynamic Trap: Acyl Migration

The most critical challenge in working with 1,2-DPPoG is acyl migration . The acyl group at the sn-2 position is labile and will migrate to the sn-3 position to form the more thermodynamically stable 1,3-isomer.

  • Driving Force: The formation of a primary ester (1,3-isomer) is energetically favored over the secondary ester (1,2-isomer).

  • Equilibrium: At equilibrium, the ratio typically settles at approximately 60:40 to 70:30 favoring the 1,3-isomer .

  • Catalysts: Migration is accelerated by heat, acidic/basic conditions, and polar protic solvents (e.g., methanol, water). Crucially, silica gel chromatography can catalyze this migration , leading to artifactual data.

Visualization: Acyl Migration Kinetics

The following diagram illustrates the mechanism and energy states of acyl migration.

AcylMigration Figure 1: Mechanism of Acyl Migration. The 1,2-isomer rearranges via a cyclic intermediate to the stable 1,3-isomer. node12 1,2-Di-[(9Z)-hexadecenoyl]glycerol (Biologically Active) High Energy State intermediate Cyclic Orthoester Intermediate (Transition State) node12->intermediate Nucleophilic Attack (sn-3 OH on sn-2 Carbon) node13 1,3-Di-[(9Z)-hexadecenoyl]glycerol (Thermodynamically Stable) Low Energy State intermediate->node13 Ring Opening (Irreversible in bio-conditions) node13->intermediate Slow Reverse

Biological Functionality: The PKC Activation Mechanism[1][2]

The biological relevance of 1,2-DPPoG is defined by its ability to bind the C1 domain of Protein Kinase C (PKC) isoforms (Conventional and Novel).

Mechanism of Action
  • Generation: Phospholipase C (PLC) hydrolyzes PIP2 to generate 1,2-DAG and IP3.

  • Binding: The 1,2-DAG inserts into the membrane-embedded C1 domain of PKC.

  • Stereospecificity: The C1 domain requires the specific spatial orientation of the sn-1 and sn-2 carbonyls and the sn-3 hydroxyl to form a hydrogen bond network.

  • 1,3-Isomer Inactivity: The 1,3-isomer lacks the vicinal carbonyl/hydroxyl arrangement required to "cap" the hydrophilic groove of the C1 domain, rendering it incapable of high-affinity binding.

Visualization: PKC Signaling Pathway

PKC_Pathway Figure 2: PKC Activation Pathway. 1,2-DAG is the obligate activator; 1,3-DAG is a metabolic dead-end for signaling. PLC Phospholipase C (PLC) PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolysis DAG12 1,2-Di-[(9Z)-hexadecenoyl]glycerol (Second Messenger) PIP2->DAG12 Cleavage DAG13 1,3-Isomer (Inactive Byproduct) DAG12->DAG13 Acyl Migration (Non-Enzymatic) PKC_Active PKC (Active) Membrane Bound DAG12->PKC_Active Allosteric Activation (Binds C1 Domain) PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active Recruitment to Membrane Response Cellular Response (Proliferation/Apoptosis) PKC_Active->Response Phosphorylation Cascade

Analytical Differentiation

Distinguishing these isomers requires techniques that avoid heating or acidic conditions which induce migration.

Nuclear Magnetic Resonance (NMR)

1H-NMR is the gold standard for non-destructive identification. The chemical shift of the proton attached to the central glycerol carbon (H-2) is the diagnostic signal.

Feature1,2-DPPoG (Active)1,3-DPPoG (Inactive)
H-2 Proton Shift ~5.1 - 5.3 ppm (Multiplet)~4.0 - 4.1 ppm (Quintet)
Reasoning H-2 is attached to an esterified carbon (deshielded).H-2 is attached to a carbon with a free -OH (shielded).
H-1/H-3 Protons Asymmetric signals (4.1 - 4.4 ppm).Symmetric doublet of doublets (~4.1 - 4.2 ppm).
Chromatography (HPLC & GC)
  • RP-HPLC: On a C18 column with Isocratic Acetonitrile/IPA, 1,3-isomers typically elute before 1,2-isomers due to subtle polarity differences (the secondary hydroxyl of the 1,3-isomer is slightly more shielded/less accessible than the primary hydroxyl of the 1,2-isomer, affecting interaction with the stationary phase).

  • GC-MS: Requires derivatization (Silylation) to prevent migration in the injector port.

Experimental Protocols: Self-Validating Systems

Protocol 1: "Migration-Locked" Sample Preparation for GC-MS

Objective: Quantify the ratio of 1,2- vs 1,3-isomers without inducing artificial isomerization. Principle: Rapid silylation of free hydroxyl groups blocks the nucleophilic attack required for acyl migration.

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (dry)

  • Internal Standard (e.g., Tricaprin)

Workflow:

  • Extraction: Extract lipids using a modified Folch method (Chloroform/Methanol). Critical: Keep all steps at 4°C . Do not evaporate to complete dryness if possible; or evaporate under N2 stream without heat.

  • Derivatization (The Lock):

    • Dissolve lipid residue in 50 µL dry Pyridine.

    • Add 50 µL MSTFA.

    • Incubate at Room Temperature for 20 minutes. (Avoid high heat often used for FAMEs).

  • Analysis: Inject into GC-MS (Splitless).

  • Validation Check:

    • Self-Validation: Analyze a pure standard of 1,2-dipalmitin (commercial). If >5% 1,3-isomer is detected, your derivatization was too slow or your injector temp is too high (>250°C).

Protocol 2: Enzymatic Synthesis of 1,2-DPPoG

Objective: Synthesize 1,2-DPPoG while minimizing 1,3-byproducts. Principle: Use of a 1,3-regiospecific lipase to cleave the sn-1 and sn-3 positions of a triglyceride, followed by controlled re-esterification or hydrolysis control.[1] However, a more direct route for specific 1,2-DAG is often controlled hydrolysis of Tri-palmitolein using a 1,3-specific lipase (e.g., Rhizomucor miehei).

Steps:

  • Substrate: Tri-(9Z)-hexadecenoylglycerol (Tri-palmitolein).

  • Enzyme: Lipozyme RM IM (immobilized Rhizomucor miehei lipase).

  • Reaction:

    • Mix Tri-palmitolein with buffer (pH 7) and enzyme.

    • The lipase preferentially hydrolyzes sn-1 and sn-3.

    • Stop Point: The reaction produces 1,2(2,3)-DAG and 2-MAG.[2]

  • Purification:

    • Separate immediately via HPLC or TLC on boric acid-impregnated plates (boric acid complexes with 1,2-diols, retarding 1-MAG and preventing migration).

    • Validation: Check H-2 NMR signal at ~5.2 ppm.

References

  • Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science. [Link]

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[2][3] Journal of Lipid Research. [Link]

  • Destaillats, F., et al. (2002). 1H-NMR analysis of the acyl migration in diglycerides. Chemistry and Physics of Lipids.[4][5] [Link]

  • Cocks, S., et al. (2012). Separation of diacylglycerol isomers by high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol sensing to disease intervention. Biochimica et Biophysica Acta. [Link]

Sources

Technical Guide: 16:1 Diacylglycerol (Palmitoleoyl-DAG) in Cell Physiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in lipid signaling, metabolic disease, and oncology. It synthesizes biophysical properties, signaling pathways, and advanced quantification protocols.

Executive Summary: The "Lipokine" Messenger

While canonical Diacylglycerol (DAG) signaling is often synonymous with the hydrolysis of PIP2 (yielding 18:0/20:4 DAG), 16:1 DAG (containing palmitoleate) represents a distinct signaling pool. Derived primarily from de novo lipogenesis and the rate-limiting activity of Stearoyl-CoA Desaturase-1 (SCD1) , 16:1 DAG functions not merely as a transient PKC activator, but as a sustained metabolic signal linking glucose availability to cell fate decisions—specifically stemness, proliferation, and insulin secretion.

This guide dissects the unique biophysical properties of 16:1 DAG, its specific signaling axes (Wnt/YAP/PKC), and provides a validated mass spectrometry workflow for its quantification, distinguishing it from the bulk arachidonate-DAG pool.

Structural & Biophysical Properties

The Saturation Impact

The biological activity of DAG is dictated by its acyl chain composition.

  • Canonical DAG (18:0/20:4): Highly polyunsaturated. Promotes rapid, transient PKC activation at the plasma membrane.

  • 16:1 DAG (e.g., 16:0/16:1 or 16:1/18:1): Monounsaturated. The presence of the cis-double bond at

    
     (introduced by SCD1) creates a "kink" in the acyl chain.
    

Physiological Consequence: Unlike saturated DAGs (which form rigid domains), 16:1 DAGs increase membrane fluidity and curvature stress. This biophysical alteration enhances the lateral mobility of the DAG-PKC complex, potentially allowing access to substrates in the Endoplasmic Reticulum (ER) and Golgi, distinct from the plasma membrane-restricted signaling of PIP2-derived DAG.

Binding Affinity

While the C1 domains of Protein Kinase C (PKC) and Munc13 are generally promiscuous, their activation kinetics depend on the lipid environment. 16:1 DAGs stabilize the open conformation of C1 domains in membranes with high curvature, effectively lowering the calcium threshold required for conventional PKC (


) activation.

Biosynthesis & Signaling Pathways[1][2][3][4][5][6][7][8]

The SCD1 Axis (The Kennedy Pathway)

16:1 DAG is rarely generated by Phospholipase C (PLC). Instead, it accumulates via the Kennedy Pathway during high glucose flux.

  • Lipogenesis: Glucose

    
     Acetyl-CoA 
    
    
    
    Palmitate (16:0).
  • Desaturation: SCD1 converts Palmitate (16:0)

    
     Palmitoleate (16:1).[1][2]
    
  • Acylation: GPAT/AGPAT enzymes incorporate 16:1 into Lysophosphatidic Acid (LPA) to form 16:1-containing Phosphatidic Acid (PA), which is dephosphorylated to 16:1 DAG .

Key Signaling Nodes
  • Cancer Stemness (Wnt/YAP): In cancer stem cells (CSCs), elevated SCD1 leads to high 16:1 DAG. This specific species is linked to the acylation of Wnt ligands and the stabilization of

    
    -catenin.[2] Furthermore, 16:1 DAG accumulation prevents the degradation of YAP/TAZ, promoting chemoresistance.
    
  • Beta-Cell Function (Munc13-1): In pancreatic

    
    -cells, 16:1 DAG acts as a secretagogue. It binds Munc13-1  (a vesicle priming factor) more effectively than saturated DAGs, facilitating insulin granule fusion during the second phase of insulin secretion.
    
Pathway Visualization

The following diagram illustrates the divergence between canonical PIP2-DAG signaling and the metabolic SCD1-16:1 DAG axis.

G cluster_0 Canonical Signaling (Plasma Membrane) cluster_1 Metabolic Signaling (ER/Golgi) PIP2 PIP2 (Membrane) DAG_204 18:0/20:4 DAG (Arachidonic) PIP2->DAG_204 Hydrolysis PLC Phospholipase C PLC->PIP2 PKC_PM PKC (Transient) DAG_204->PKC_PM Glucose Glucose Palmitate Palmitate (16:0) Glucose->Palmitate De Novo Lipogenesis SCD1 SCD1 (Rate Limiting) Palmitate->SCD1 Palmitoleate Palmitoleate (16:1) SCD1->Palmitoleate Desaturation DAG_161 16:1 DAG (Palmitoleoyl) Palmitoleate->DAG_161 Kennedy Pathway DAG_161->DAG_204 Species Mixing (Minimal) PKC_Sus PKC (Sustained) DAG_161->PKC_Sus Munc13 Munc13-1 (Insulin Secretion) DAG_161->Munc13 Wnt Wnt/Beta-Catenin (Stemness) DAG_161->Wnt

Figure 1: Divergence of 16:1 DAG (Metabolic) and 20:4 DAG (Canonical) signaling pathways.

Experimental Protocols: Validating 16:1 DAG Functions

Protocol A: Targeted Lipidomics (Quantification of 16:1 DAG)

Challenge: DAGs are neutral lipids with low ionization efficiency in Mass Spectrometry (MS). They are also isobaric (same mass) with some phospholipids if source fragmentation occurs. Solution: Chemical Derivatization using Dimethylglycine (DMG) or N-chlorobetainyl chloride to introduce a permanent positive charge, increasing sensitivity by 100-fold.

Workflow Steps:

  • Lipid Extraction:

    • Perform a modified Bligh & Dyer or MTBE extraction on cell pellets (

      
       cells).
      
    • Critical Step: Add internal standard d5-1,2-dipalmitoyl-sn-glycerol before extraction to account for recovery loss.

    • Use ice-cold methanol/chloroform to inhibit endogenous lipases (DAG lipases) immediately.

  • Derivatization (The "Application Scientist" Secret):

    • Dry the organic phase under nitrogen.

    • Resuspend in 50

      
      L of 20 mg/mL N-chlorobetainyl chloride  (in acetonitrile) + 10 
      
      
      
      L Pyridine.
    • Incubate at 60°C for 40 minutes .

    • Mechanism:[3][1][4] This reaction targets the free hydroxyl group of DAG, creating a quaternary ammonium derivative.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Target Transition: Look for the neutral loss of the specific fatty acid chain.[5]

      • For 16:0/16:1 DAG: Precursor Mass [M]+

        
         Product Ion [M - 16:1 acid].
        
Protocol B: Functional Vesicle Kinase Assay

To prove 16:1 DAG specifically activates a kinase (e.g., PKC


) compared to 18:0/20:4 DAG.
  • Vesicle Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) containing:

      • 60% POPC (Phosphatidylcholine)

      • 20% POPS (Phosphatidylserine - required for PKC)

      • 5% Test DAG (Either 1,2-dipalmitoleoyl-sn-glycerol OR 1-stearoyl-2-arachidonoyl-sn-glycerol).

    • Dry lipids, hydrate in kinase buffer, and extrude through 100nm filters.

  • Kinase Reaction:

    • Incubate Recombinant PKC (10 ng) with LUVs.

    • Add [

      
      -32P]ATP and a peptide substrate (e.g., Histone H1 or PKC-specific peptide).
      
    • Time: 10 min at 30°C.

  • Readout:

    • Spot on P81 phosphocellulose paper, wash, and count via scintillation.

    • Result Interpretation: If 16:1 DAG induces higher phosphorylation than control vesicles (no DAG) but lower/different than 20:4 DAG, it indicates species-specific tuning of enzyme activity.

Data Summary: 16:1 vs. Canonical DAG

Feature16:1 DAG (Palmitoleoyl)18:0/20:4 DAG (Arachidonoyl)
Primary Source De novo lipogenesis (SCD1)PIP2 Hydrolysis (PLC)
Localization ER, Lipid Droplets, GolgiPlasma Membrane
Membrane Effect High fluidity, curvature stressDomain formation
Key Effectors Munc13-1, PKC (Sustained), WntPKC (Transient), RasGRP
Pathology Link Cancer stemness, Beta-cell lipotoxicityInflammation, Acute signaling
Detection Requires MS/MS (Neutral Loss 16:1)Standard Lipidomics

References

  • SCD1 and Cancer Stemness: Noto, A., et al. (2017). Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells. Cell Death & Differentiation. Link

  • DAG Species Specificity: Marignani, P. A., et al. (1996). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. Biochemical and Biophysical Research Communications. Link

  • MS Derivatization Protocol: Li, L., et al. (2012). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry. Link

  • Beta-Cell Signaling: Pearson, G. L., et al. (2016). Fatty Acids, Lipotoxicity and Insulin Secretion.[6] Diabetologia. Link

  • SCD1/Wnt Axis: Mauvoisin, D., et al. (2016). Role of Stearoyl-CoA Desaturase 1 in the Regulation of Cancer Cell Growth and Survival.[7][1][2][8] International Journal of Molecular Sciences. Link

Workflow Visualization: Targeted Lipidomics

Workflow Sample Cell Pellet (1e6 Cells) Extract MTBE Extraction + Internal Std (d5-DAG) Sample->Extract Deriv Derivatization (N-chlorobetainyl chloride) 60°C, 40min Extract->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS/MS Detection (Neutral Loss Scan) LC->MS Data Quantification of 16:1 DAG Species MS->Data

Figure 2: Step-by-step workflow for the specific quantification of DAG species using charge-tagging mass spectrometry.

Sources

An In-depth Technical Guide to the Binding Affinity of 1,2-di-[(9Z)-hexadecenoyl]glycerol to C1 Domains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, acting primarily through conserved C1 domains in various effector proteins. The specific structure of a DAG molecule, including the length and saturation of its acyl chains, can significantly influence its binding affinity and subsequent biological response. This technical guide provides a comprehensive analysis of the binding interaction between a specific DAG isomer, 1,2-di-[(9Z)-hexadecenoyl]glycerol (dipalmitoleoyl-glycerol), and protein C1 domains. We delve into the molecular architecture of the interacting partners, the structural basis for their recognition, robust methodologies for quantifying binding affinity, and the broader implications for signal transduction research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this critical lipid-protein interaction.

Introduction

In the intricate landscape of cellular communication, the lipid second messenger diacylglycerol (DAG) occupies a central node.[1][2] Generated at the cell membrane upon receptor-stimulated hydrolysis of phospholipids, DAG triggers a cascade of downstream events by recruiting and activating a host of effector proteins.[3][4] The primary molecular sensor for DAG within these proteins is the C1 domain, a small, zinc-finger-containing module that recognizes DAG with high specificity.[1][5] This recruitment to the membrane is the canonical activation step for key signaling enzymes, most notably Protein Kinase C (PKC) isozymes, as well as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[6]

The interaction between DAG and C1 domains is not a simple lock-and-key mechanism. It is a nuanced process influenced by the stereochemistry of the DAG molecule, the specific isoform of the C1 domain, and the surrounding lipid environment of the membrane. Different DAG species, characterized by their unique fatty acid chains, are produced in different cellular contexts and can elicit distinct signaling outcomes. This guide focuses specifically on 1,2-di-[(9Z)-hexadecenoyl]glycerol , a DAG molecule composed of two 16-carbon monounsaturated fatty acid chains (palmitoleic acid). Understanding the binding affinity of this specific isomer is crucial for dissecting its unique role in signaling and for designing targeted therapeutic modulators.

Section 1: The Interacting Partners: A Molecular Overview

The C1 Domain: A Tunable DAG Sensor

The C1 domain is a compact, conserved structural unit of approximately 50 amino acids. Its structure is stabilized by the coordination of two zinc ions, which are essential for maintaining the domain's fold and ligand-binding capability.[7] C1 domains are broadly classified into two categories:

  • Typical C1 Domains: These are the canonical DAG/phorbol ester receptors. They possess a specific consensus sequence and a grooved, hydrophobic surface that forms the binding pocket for the acyl chains of DAG.[8] Proteins with typical C1 domains, such as conventional and novel PKCs, are directly regulated by DAG levels.[3]

  • Atypical C1 Domains: These domains lack key residues required for high-affinity DAG binding and are therefore unresponsive to DAG or phorbol esters.[6][9] They are found in proteins like atypical PKCs and Raf kinases and often mediate protein-protein interactions rather than lipid binding.

The primary function of a typical C1 domain is to act as a membrane anchor. Upon binding to DAG embedded in the lipid bilayer, the C1 domain undergoes a conformational change that increases its hydrophobicity, facilitating its insertion into the membrane and the subsequent activation of its host protein.[7]

1,2-di-[(9Z)-hexadecenoyl]glycerol: A Specific Signaling Lipid

1,2-di-[(9Z)-hexadecenoyl]glycerol, also known as dipalmitoleoyl-glycerol, is a sn-1,2-diacylglycerol. Its key structural features are:

  • Glycerol Backbone: A three-carbon scaffold.

  • Two Palmitoleoyl Chains: Two C16:1 fatty acid chains, each with a cis double bond at the Δ9 position, esterified to the sn-1 and sn-2 positions of the glycerol backbone. The hydroxyl group at the sn-3 position is crucial for binding.

The presence of unsaturated cis double bonds in the acyl chains introduces a kink, influencing how the molecule packs within the membrane and interacts with the C1 domain binding pocket. While specific quantitative binding data for this particular isomer is not extensively documented in publicly available literature, the principles governing DAG-C1 interaction allow for a robust, mechanistically-informed analysis.

Section 2: The Structural Basis of DAG-C1 Domain Interaction

High-resolution crystal structures of C1 domains complexed with DAG analogs have provided profound insights into the mechanics of their interaction.[1][2][5]

Mechanism of Recognition and Binding: The process is stereospecific, with a strong preference for the sn-1,2-DAG isomer.[5][10] The interaction is anchored by a network of hydrogen bonds between the free sn-3 hydroxyl group of DAG and conserved polar residues at the base of the C1 domain's binding cleft (e.g., the backbone amides of Thr242 and Gly253 in PKCδ).[3] The two acyl chains of the DAG molecule are inserted into a hydrophobic groove on the surface of the C1 domain, which is lined by nonpolar residues. This hydrophobic interaction is the primary driver of binding affinity and membrane insertion.[5][11]

Key Residues and Structural Motifs: Several residues within the C1 domain are critical for high-affinity binding:

  • The "QG" Motif: A highly conserved Gln-Gly motif is essential for agonist binding. The Gln sidechain forms a crucial hydrogen bond with the DAG molecule, "stitching" the binding loops together.[10]

  • The Trp/Tyr "Affinity Switch": A single residue at position 22 (PKCβ numbering) acts as a molecular tuner of DAG affinity. In novel PKCs, a Tryptophan at this position confers high affinity for DAG. In conventional PKCs, a Tyrosine at this position results in an affinity that is two orders of magnitude lower.[8] This single amino acid difference is a key reason why novel PKCs can be activated by DAG alone, while conventional PKCs require a coordinated signal from Ca²⁺ via their C2 domains.[8][12]

The Role of the Membrane: It is critical to understand that DAG-C1 binding does not occur in aqueous solution but at the two-dimensional interface of the cell membrane. The C1 domain first associates weakly with the membrane surface, driven by electrostatic interactions with anionic phospholipids like phosphatidylserine (PS). This reduces the dimensionality of the search, allowing the C1 domain to more efficiently find and bind its DAG ligand within the bilayer.[13]

G cluster_0 Factors Influencing Binding Affinity C1_Domain C1 Domain Properties Affinity Binding Affinity (Kd) C1_Domain->Affinity Typical vs. Atypical Trp/Tyr Switch DAG_Structure DAG Structure DAG_Structure->Affinity Acyl Chain Length Saturation (Kinks) Stereochemistry (sn-1,2) Membrane Membrane Environment Membrane->Affinity Anionic Lipid Content (PS) Lipid Packing

Caption: Key factors that determine DAG-C1 domain binding affinity.

Section 3: Methodologies for Quantifying Binding Affinity

Determining the binding affinity, typically expressed as the equilibrium dissociation constant (Kd), is essential for understanding the potency of 1,2-di-[(9Z)-hexadecenoyl]glycerol as a C1 domain ligand.[14] A lower Kd value signifies a stronger binding interaction. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time biomolecular interactions, providing both kinetic (kon, koff) and affinity (Kd) data.[15][16][17]

Causality Behind the Workflow: The core principle is to immobilize a lipid membrane, the natural environment for the interaction, onto a sensor chip and measure the change in mass as the C1 domain (analyte) flows over and binds to it. This setup mimics the physiological recruitment of the protein from the cytosol to the membrane.

Experimental Protocol: SPR Analysis

  • Liposome Preparation:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing a base phospholipid like phosphatidylcholine (PC), an anionic phospholipid like phosphatidylserine (PS) (typically 20-30 mol%), and the target lipid, 1,2-di-[(9Z)-hexadecenoyl]glycerol (e.g., 2-10 mol%).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation to remove residual solvent.

    • Hydrate the lipid film in the desired running buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane. This ensures a uniform surface for binding.

  • Chip Immobilization:

    • Use a lipophilic sensor chip (e.g., an L1 chip) designed to capture lipid vesicles.

    • Inject the prepared liposomes over the sensor surface until a stable baseline is achieved, indicating the formation of an intact lipid bilayer.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified C1 domain protein in the running buffer.

    • Inject each protein concentration over the immobilized liposome surface (association phase), followed by an injection of running buffer alone (dissociation phase). A control channel without the DAG ligand should be used to subtract non-specific binding.

    • The instrument measures the change in refractive index (expressed in Resonance Units, RU) in real-time, which is proportional to the amount of bound protein.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and calculate the equilibrium dissociation constant (Kd = koff / kon).[18]

G Start Start: Prepare Lipid Mixture Extrusion Hydrate & Extrude (Form Vesicles) Start->Extrusion Immobilize Immobilize Vesicles on SPR Chip Extrusion->Immobilize Inject Inject C1 Domain (Association) Immobilize->Inject Dissociate Inject Buffer (Dissociation) Inject->Dissociate Analyze Analyze Sensorgram (Calculate Kd) Dissociate->Analyze End End Analyze->End

Caption: Simplified experimental workflow for SPR-based affinity measurement.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy ΔH, and entropy ΔS) in a single experiment.[19][20]

Causality Behind the Workflow: This method measures the energetics of the interaction in solution. By titrating the C1 domain into a solution containing lipid micelles or vesicles incorporating the DAG, the heat change upon binding is measured directly. This provides deep insight into the forces driving the interaction (e.g., whether it is enthalpy-driven via hydrogen bonds or entropy-driven via hydrophobic effects).

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare the purified C1 domain in a well-defined buffer.

    • Prepare lipid micelles (e.g., using a detergent like DPC) or small unilamellar vesicles containing 1,2-di-[(9Z)-hexadecenoyl]glycerol. The exact same buffer must be used for both protein and lipid preparations to minimize heats of dilution.

  • Titration:

    • Load the C1 domain solution into the ITC syringe and the lipid preparation into the sample cell.

    • Perform a series of small, sequential injections of the C1 domain into the sample cell.

  • Data Acquisition:

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[20][21]

Section 4: Binding Affinity Data and Structural Considerations

The affinity of a DAG molecule is highly dependent on its acyl chains. Studies have shown that both chain length and degree of saturation influence binding.[3][22] The two C16:1 chains of dipalmitoleoyl-glycerol are expected to fit well within the hydrophobic binding groove of typical C1 domains. The cis double bonds introduce kinks, which can alter membrane packing and potentially influence the presentation of the DAG molecule to the C1 domain.

The table below presents known affinity data for other DAG analogs with C1 domains to provide a comparative context. It is important to note that affinity is highly dependent on the assay conditions, particularly the lipid composition of the vesicles used.

C1 Domain IsoformLigandKd (nM)Assay MethodReference Context
PKCα C1ADiC8 (in vesicles)5.5 ± 1.0SPRHigh-affinity binding of a short-chain DAG analog.[14]
PKCδ C1BDiC18:1 DAG (in vesicles)Qualitatively HighVesicle BindingDemonstrates that physiologically relevant long-chain DAGs bind effectively.
PKCβII C1b (WT)DAG (in vesicles)Low AffinityVesicle BindingThe Tyr at the "switch" position results in weak binding.[8]
PKCβII C1b (Y22W)DAG (in vesicles)High AffinityVesicle BindingMutating to Trp increases affinity by ~100-fold, highlighting the switch's importance.[7][8][23]

Based on these principles, it is predicted that 1,2-di-[(9Z)-hexadecenoyl]glycerol will be a potent activator for C1 domains that contain a Tryptophan at the affinity switch position (e.g., those from novel PKCs like PKCδ and PKCε) and a significantly weaker binder for C1 domains with a Tyrosine at that position (e.g., from conventional PKCs like PKCα and PKCβ).

Section 5: Implications for Research and Drug Development

A precise understanding of the binding affinity of specific DAG isomers like 1,2-di-[(9Z)-hexadecenoyl]glycerol has significant implications.

  • Dissecting Signaling Specificity: Cells generate a diverse pool of DAG molecules. Knowing which C1 domains are preferentially bound and activated by specific isomers is key to understanding how distinct downstream pathways are engaged.[22] For instance, DAGs with unsaturated chains may be produced by different phospholipases and localize to different membrane microdomains, leading to spatially and temporally distinct signaling events.

  • Therapeutic Targeting: The C1 domain is a highly validated drug target. Phorbol esters, which are potent tumor promoters, are DAG mimetics that bind to C1 domains with very high affinity, leading to chronic PKC activation.[5][10] Conversely, developing drugs that can compete with specific DAG isomers or selectively modulate the activity of a single C1 domain-containing protein is a major goal in pharmacology, with applications in cancer, immunology, and neurology.[2]

  • Rational Drug Design: The high-resolution structural data of C1-ligand complexes provides a blueprint for the rational design of novel agonists or antagonists.[1][2] By understanding how the acyl chains of 1,2-di-[(9Z)-hexadecenoyl]glycerol occupy the hydrophobic binding groove, medicinal chemists can design small molecules that mimic this interaction with improved specificity and desired pharmacological properties.

G cluster_pathway Simplified DAG Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG 1,2-di-[(9Z)-hexadecenoyl]glycerol (DAG) PIP2->DAG Generates Ca_Release Ca_Release IP3->Ca_Release -> Ca²⁺ Release C1_Protein C1 Domain Protein (e.g., PKC) DAG->C1_Protein Binds & Activates Response Cellular Response (Phosphorylation Cascade) C1_Protein->Response Initiates

Caption: Simplified signaling pathway involving DAG generation and C1 domain activation.

Conclusion

The binding of 1,2-di-[(9Z)-hexadecenoyl]glycerol to C1 domains is a cornerstone event in lipid-mediated signal transduction. While direct quantitative affinity data for this specific isomer remains an area for future investigation, a robust understanding can be built upon the wealth of structural and biophysical data from analogous systems. The affinity of this interaction is finely tuned by the interplay between the C1 domain's primary sequence, the DAG molecule's stereochemistry and acyl chain composition, and the physical properties of the surrounding membrane. A deep, technical appreciation of these factors, supported by rigorous quantitative methodologies like SPR and ITC, is indispensable for researchers and drug developers aiming to unravel the complexities of cellular signaling and exploit the C1 domain as a therapeutic target.

References

  • bioRxiv. (2021). Structural anatomy of C1 domain interactions with DAG and other agonists. [Link]

  • Nicoya Lifesciences. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]

  • ResearchGate. (n.d.). (PDF) Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. [Link]

  • PubMed. (2022). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. [Link]

  • Journal of Biological Chemistry. (n.d.). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production*. [Link]

  • PMC. (n.d.). Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes. [Link]

  • JoVE. (n.d.). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. [Link]

  • ResearchGate. (n.d.). Stereospecificity of DAG binding by C1Bδ a Backbone superposition of 8.... [Link]

  • SpringerLink. (n.d.). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. [Link]

  • JoVE. (n.d.). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. [Link]

  • PMC. (n.d.). Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα. [Link]

  • ResearchGate. (n.d.). (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PMC. (n.d.). Reprogramming fatty acyl specificity of lipid kinases via C1 domain engineering. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) analysis of calcium binding to.... [Link]

  • Taylor & Francis Online. (n.d.). Diacylglycerols as activators of protein kinase C (Review). [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) analysis of calcium binding to.... [Link]

  • The Journal of Cell Biology. (2002). Ca 2+ -controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. [Link]

  • PubMed. (2011). Probing the determinants of diacylglycerol binding affinity in the C1B domain of protein kinase Cα. [Link]

  • PMC. (n.d.). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. [Link]

  • Journal of Biological Chemistry. (n.d.). Kinetic Analysis of the Interaction of the C1 Domain of Protein Kinase C with Lipid Membranes by Stopped-flow Spectroscopy. [Link]

  • Journal of Biological Chemistry. (n.d.). Increased Membrane Affinity of the C1 Domain of Protein Kinase C Compensates for the Lack of Involvement of. [Link]

  • ResearchGate. (n.d.). Determination of K d for PKC C1A domain-DiC 8 binding by SPR analysis.... [Link]

  • Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. [Link]

  • PubMed. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. [Link]

Sources

Methodological & Application

Protocol: Solubilization and Handling of 1,2-di-[(9Z)-hexadecenoyl]glycerol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1,2-di-[(9Z)-hexadecenoyl]glycerol (Commonly: 1,2-Dipalmitoleoyl-sn-glycerol or 16:1 DAG ) is a lipid second messenger analog used extensively to study Protein Kinase C (PKC) activation and lipid signaling pathways.

Unlike its saturated counterpart (1,2-Dipalmitoyl-sn-glycerol, 16:0), which is a solid requiring heat to dissolve, the (9Z) unsaturated form is typically an oil or waxy solid at room temperature. This unsaturation presents a dual challenge:

  • Oxidation Sensitivity: The cis-double bond at the 9th carbon makes the molecule prone to oxidative degradation.

  • Hydrophobicity: While soluble in organic solvents, it faces thermodynamic instability when introduced into aqueous biological buffers from a DMSO stock, often leading to "crashing out" (precipitation) rather than forming bioavailable micelles.

Physical & Chemical Properties
PropertySpecification
Systematic Name 1,2-di-(9Z-hexadecenoyl)-sn-glycerol
Common Name 1,2-Dipalmitoleoyl-sn-glycerol (16:1 DAG)
Molecular Formula C₃₅H₆₄O₅
Molecular Weight ~564.88 g/mol
Physical State Viscous Liquid / Waxy Solid (Temperature dependent)
Solubility (DMSO) ~7–10 mg/mL (Higher with sonication/warming)
Solubility (Ethanol) >30 mg/mL (Preferred for high-concentration stocks)
Stability Sensitive to oxidation (Air) and hydrolysis (Moisture)

Pre-Solubilization Directives

A. Equipment & Reagents[3][4][5]
  • Vials: Amber glass vials with Teflon-lined caps (Essential to prevent photobleaching and plasticizer leaching). Do not use polystyrene.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%, sterile-filtered.

    • Why: Water content in DMSO catalyzes lipid hydrolysis.

  • Inert Gas: Nitrogen (

    
    ) or Argon stream.
    
    • Why: Argon is heavier than air and provides a better "blanket" to prevent oxidation of the (9Z) double bonds.

B. The "Solvent Exchange" Rule

Lipids are frequently shipped in chloroform to maintain stability. Never add DMSO directly to the chloroform solution. The chloroform must be evaporated completely first. Residual chloroform is highly cytotoxic and will alter the solubility profile.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the Lipid Film
  • Aliquot: If the lipid is supplied in chloroform, transfer the desired amount (e.g., 1 mg) to a pre-weighed amber glass vial using a glass Hamilton syringe.

  • Evaporation: Evaporate the chloroform under a gentle stream of Nitrogen or Argon.

    • Technique: Rotate the vial at a 45° angle to create a thin lipid film on the bottom walls. This maximizes surface area for the subsequent redissolution.

  • Desiccation: Place the vial in a vacuum desiccator for 1–2 hours to remove trace solvent residues.

Phase 2: Solubilization in DMSO
  • Calculation: Determine the volume of DMSO required for a stock concentration (typically 10 mM to 50 mM ).

    • Example: For 1 mg (MW 564.88), 1 mg = 1.77 µmol. To get 10 mM, add ~177 µL of anhydrous DMSO.

  • Addition: Add the calculated volume of DMSO to the lipid film.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication (Critical): If the solution is cloudy, sonicate in a water bath at 30°C–37°C for 5–10 minutes.

    • Visual QC: The solution must be optically clear. Any turbidity indicates undissolved lipid aggregates.

  • Inert Gas Purge: Blow a gentle stream of Argon/Nitrogen into the headspace of the vial for 10 seconds before capping immediately.

Phase 3: Storage
  • Short Term (Days): -20°C.[1][2][3][4]

  • Long Term (Months): -80°C.[1]

  • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (condensation). Aliquot into single-use volumes (e.g., 20 µL) to avoid this.

Biological Application: The "Crash" Dilution Method

The most common failure point is adding the DMSO stock to the cell culture media. Slow addition causes the lipid to precipitate as large, inactive oil droplets.

The Protocol:

  • Preparation: Pre-warm the culture medium to 37°C.

  • Dilution Factor: Ensure the final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

  • Rapid Mixing:

    • Pipette the required volume of culture medium into a tube.

    • While vortexing the medium gently, inject the DMSO/Lipid stock directly into the center of the liquid vortex.

    • Why: This rapid dispersion forces the lipids to form small micelles or integrate into carrier proteins (like BSA) rather than coalescing.

  • Complexing (Optional but Recommended): For difficult-to-dissolve DAGs, pre-incubate the DMSO stock with Fatty Acid-Free BSA (0.1%) in PBS for 15 minutes before adding to cells. The BSA acts as a chaperone.

Process Visualization (Graphviz)

LipidProtocol cluster_safety Critical Control Points Start Start: 1,2-di-[(9Z)-hexadecenoyl]glycerol (in Chloroform or Solid) Evap Evaporation (N2/Argon Stream + Vacuum) Start->Evap Remove Solvent Film Dry Lipid Film (Amber Glass Vial) Evap->Film DMSO Add Anhydrous DMSO (Target: 10-50 mM) Film->DMSO Solubilization Mix Vortex & Bath Sonicate (37°C, 5-10 mins) DMSO->Mix QC Visual QC: Is solution clear? Mix->QC Store Aliquot & Store (-80°C under Argon) QC->Store Yes (Clear) Fail Troubleshoot: Warm/Sonicate or Switch to Ethanol QC->Fail No (Cloudy) Use Biological Assay (Rapid 'Crash' Dilution) Store->Use Thaw once Fail->Mix Retry

Figure 1: Workflow for the preparation and handling of oxidation-sensitive lipid stocks.

Troubleshooting & Validation

ObservationDiagnosisCorrective Action
Solution is cloudy after vortexing Lipid aggregation / Saturation limit reached.Sonicate in a water bath at 37°C for 10 mins. If persistent, dilute the stock further.
Yellow/Brown discoloration Oxidation of the (9Z) double bond.Discard sample. The lipid has degraded into aldehydes/peroxides. Ensure inert gas is used for future stocks.
Precipitation upon adding to media "Salting out" or slow mixing.Use the "Vortex Injection" method. Alternatively, complex with 0.1% BSA before adding to cells.
Cell toxicity (Control wells dying) DMSO concentration too high.Ensure final DMSO is < 0.1%.[5][6][7] If higher solubility is needed, use Ethanol (cells tolerate ~0.5% EtOH better than DMSO for lipids).

References

  • Cayman Chemical. 1,2-Dioleoyl-sn-glycerol Product Information & Solubility Data. (Homologous unsaturated DAG reference). Retrieved from (Note: Link directs to general DAG/lipid handling or specific homolog due to dynamic catalog indexing).

  • Avanti Polar Lipids. Handling and Storage of Lipids. Avanti Polar Lipids Technical Support. Retrieved from

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. (Mechanistic grounding for DAG solubility and membrane interaction).
  • Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Biological Performance & Compatibility. Technical Bulletin. Retrieved from

Sources

Application Notes and Protocols for the Synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,2-di-[(9Z)-hexadecenoyl]glycerol, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a specific diacylglycerol (DAG) containing two palmitoleic acid moieties at the sn-1 and sn-2 positions of the glycerol backbone. As a member of the DAG family, it is a crucial second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The precise stereochemistry and the nature of the unsaturated fatty acyl chains are critical for its biological activity. The synthesis of this molecule with high purity and stereochemical integrity is essential for its use in biochemical assays, the development of model lipid membranes for biophysical studies, and as a standard for lipidomic analysis.

This guide provides a comprehensive overview of the chemical synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol from readily available precursors. The methodologies detailed herein emphasize regiospecificity and the mitigation of common challenges such as acyl migration.

Synthetic Strategy Overview

The paramount challenge in the synthesis of 1,2-diacylglycerols is to achieve regioselective acylation at the sn-1 and sn-2 positions of the glycerol backbone, while preventing the formation of the more thermodynamically stable 1,3-diacylglycerol isomer. This is accomplished through a protection group strategy. The general workflow involves:

  • Protection of the sn-3 hydroxyl group of a chiral glycerol precursor.

  • Acylation of the free sn-1 and sn-2 hydroxyl groups with (9Z)-hexadecenoic acid (palmitoleic acid).

  • Deprotection of the sn-3 hydroxyl group under mild conditions to yield the final product.

An alternative enzymatic approach leverages the specificity of certain lipases to achieve the desired structure. This guide will focus on a robust chemical synthesis route.

Diagram of the Synthetic Workflow

G cluster_0 PART 1: Precursor Preparation cluster_1 PART 2: Acylation cluster_2 PART 3: Final Product Generation A Glycerol Derivative (e.g., (R)-(-)-1,2-Isopropylideneglycerol) B Protection of sn-3 Hydroxyl (e.g., Benzylation) A->B C Deprotection of sn-1 & sn-2 Hydroxyls B->C D Protected Glycerol Precursor (sn-1,2-diol) F Acylation Reaction (e.g., DCC/DMAP coupling) D->F E (9Z)-Hexadecenoic Acid (Palmitoleic Acid) E->F G Protected 1,2-di-[(9Z)-hexadecenoyl]glycerol F->G H Deprotection of sn-3 Hydroxyl (e.g., Hydrogenolysis) G->H I Purification (Column Chromatography) H->I J Final Product: 1,2-di-[(9Z)-hexadecenoyl]glycerol I->J

Caption: Overall workflow for the chemical synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol.

Detailed Protocols

PART 1: Preparation of the Protected Glycerol Precursor (sn-3-O-Benzyl-glycerol)

This protocol starts from the commercially available (S)-(+)-1,2-isopropylidene glycerol to yield sn-3-O-benzyl-glycerol, which has free hydroxyl groups at the sn-1 and sn-2 positions.

Materials:

  • (S)-(+)-1,2-Isopropylidene glycerol

  • Benzyl bromide

  • Potassium hydroxide (KOH)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Acetic acid (60% aqueous solution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Protocol:

  • Benzylation of the sn-3 Hydroxyl Group [1]

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-(+)-1,2-isopropylidene glycerol (1.0 eq) in anhydrous THF.

    • Add powdered potassium hydroxide (1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

    • Cool the mixture to 0°C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 3-O-benzyl-1,2-isopropylidene-sn-glycerol.

  • Deprotection of the Isopropylidene Ketal [1][2]

    • Dissolve the purified 3-O-benzyl-1,2-isopropylidene-sn-glycerol in a 60% aqueous solution of acetic acid.

    • Heat the mixture to 60-65°C for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • The resulting crude sn-3-O-benzyl-glycerol is often used in the next step without further purification if it is of sufficient purity.

PART 2: Acylation with (9Z)-Hexadecenoic Acid

This step involves the esterification of the free sn-1 and sn-2 hydroxyls of the protected glycerol with two equivalents of palmitoleic acid.

Materials:

  • sn-3-O-Benzyl-glycerol

  • (9Z)-Hexadecenoic acid (Palmitoleic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Protocol:

  • DCC/DMAP Mediated Esterification [1][3]

    • Dissolve sn-3-O-benzyl-glycerol (1.0 eq), (9Z)-hexadecenoic acid (2.2 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (2.4 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the DCU precipitate and wash it with cold DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 1,2-di-[(9Z)-hexadecenoyl]-3-O-benzyl-sn-glycerol.

PART 3: Deprotection and Purification

The final step is the removal of the benzyl protecting group to yield the target molecule.

Materials:

  • 1,2-di-[(9Z)-hexadecenoyl]-3-O-benzyl-sn-glycerol

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Protocol:

  • Hydrogenolysis of the Benzyl Ether

    • Dissolve the protected diacylglycerol (1.0 eq) in ethyl acetate or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,2-di-[(9Z)-hexadecenoyl]glycerol.

  • Final Purification

    • Purify the crude product by silica gel column chromatography. It is crucial to use a solvent system with low acidity to prevent acyl migration. A mixture of hexane and diethyl ether or hexane and ethyl acetate is commonly used.

    • Combine the fractions containing the pure product and concentrate under reduced pressure at low temperature.

    • The final product should be stored under an inert atmosphere at -20°C or lower to prevent oxidation and isomerization.

Alternative Synthetic Approaches

Enzymatic Synthesis:

An alternative to chemical synthesis is the use of 1,3-regiospecific lipases.[4][5] This can be achieved through the alcoholysis of a triacylglycerol rich in palmitoleic acid. The lipase selectively removes the fatty acid at the sn-1 and sn-3 positions, potentially leaving the desired sn-2 acyl group and generating a monoacylglycerol, which can then be re-acylated. Alternatively, direct esterification of glycerol with palmitoleic acid using a 1,3-specific lipase can lead to the formation of 1,3-dipalmitoleoyl-glycerol, while a non-specific lipase might produce a mixture of isomers.

Analytical Characterization and Quality Control

To ensure the purity and structural integrity of the synthesized 1,2-di-[(9Z)-hexadecenoyl]glycerol, the following analytical techniques are recommended:

Technique Purpose Expected Results
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.The 1,2-DAG should have a different Rf value than the 1,3-DAG isomer and other intermediates. A single spot indicates high purity.
¹H NMR Spectroscopy Confirm the structure and stereochemistry.The protons on the glycerol backbone will show characteristic chemical shifts and coupling constants. The signals for the acyl chains, including the vinylic protons of the double bonds, should be present in the correct ratio.
¹³C NMR Spectroscopy Confirm the carbon skeleton.The carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have distinct chemical shifts.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The expected molecular ion peak for C₃₅H₆₄O₅ should be observed.
High-Performance Liquid Chromatography (HPLC) Assess purity and separate isomers.Chiral stationary phases can be used to separate the sn-1,2 and sn-2,3 enantiomers. Normal phase HPLC can separate 1,2- and 1,3-isomers.[6]

Note on Acyl Migration: Acyl migration from the sn-2 to the sn-1 or sn-3 position is a significant concern during synthesis, purification, and storage, especially in the presence of acid, base, or heat.[7][8] It is crucial to maintain mild, neutral conditions whenever possible. For analytical purposes, derivatization of the free hydroxyl group can prevent migration during chromatography.[9]

Diagram of the Chemical Synthesis Pathway

G A 1. (S)-(+)-1,2-Isopropylideneglycerol B 2. 3-O-benzyl-1,2-isopropylidene-sn-glycerol A->B BnBr, KOH, 18-crown-6, THF C 3. sn-3-O-benzyl-glycerol B->C 60% aq. AcOH, 60-65°C D 4. 1,2-di-[(9Z)-hexadecenoyl]-3-O-benzyl-sn-glycerol C->D DCC, DMAP, DCM E 5. 1,2-di-[(9Z)-hexadecenoyl]glycerol (Final Product) D->E H₂, 10% Pd/C, EtOAc F (9Z)-Hexadecenoic acid F->D

Caption: Key steps in the chemical synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol.

Conclusion

The successful synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol with high purity and stereochemical integrity is achievable through a well-designed multi-step chemical process involving protection group chemistry. Careful execution of the described protocols and rigorous analytical characterization are essential to obtain a product suitable for demanding research applications in cell signaling, lipidomics, and biophysics. The provided methodologies offer a robust framework for researchers to produce this important lipid molecule in the laboratory.

References

  • PubMed. (n.d.). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Available from: [Link]

  • ResearchGate. (n.d.). Purification of the 1,2-diacylglycerol 3-glucosyltrans- ferase in three column chromatography steps. Available from: [Link]

  • Takagi, T., & Itabashi, Y. (1987). Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Lipids, 22(8), 596-600. Available from: [Link]

  • Semantic Scholar. (1997). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. Available from: [Link]

  • Zhang, Z., et al. (2025). Total synthesis and bioactivity investigation of a chiral diacylglycerol. Scientific Reports. Available from: [Link]

  • Mao, Y., et al. (2025). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. Food Chemistry. Available from: [Link]

  • ResearchGate. (2025). Phase transfer catalyzed synthesis of 1, 2-diacylglycerol with D-mannitol as starting material. Available from: [Link]

  • PubMed. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Available from: [Link]

  • Bodennec, J., et al. (1997). A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. Journal of Lipid Research, 38(8), 1702-1706. Available from: [Link]

  • Monash University. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Available from: [Link]

  • Yanagita, T. (2005). Diacylglycerol oil for the metabolic syndrome. Lipids in Health and Disease, 4, 11. Available from: [Link]

  • Tetrahedron. (2015). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link]

  • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. Available from: [Link]

  • AOCS. (2019). Lipidomic Analysis of Glycerolipids. Available from: [Link]

  • Monash University. (2023). Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration on the crystallization behaviors and physical properties. Available from: [Link]

  • Wang, Y., et al. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Frontiers in Nutrition, 9, 888883. Available from: [Link]

Sources

Application Note: Incorporating 1,2-di-[(9Z)-hexadecenoyl]glycerol into Lipid Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for incorporating 1,2-di-[(9Z)-hexadecenoyl]-sn-glycerol (16:1 DAG or 1,2-Dipalmitoleoyl-sn-glycerol) into Langmuir monolayers. Unlike its saturated counterpart (1,2-Dipalmitoyl-sn-glycerol, DPG), 16:1 DAG possesses cis-unsaturated fatty acid chains that induce significant membrane fluidity and negative curvature. It is a critical second messenger in the Protein Kinase C (PKC) signaling cascade. This guide addresses the specific challenges of handling unsaturated DAGs—hydrophobicity, oxidation sensitivity, and phase separation—and provides a validated workflow for thermodynamic characterization and protein recruitment assays.

Introduction & Mechanistic Grounding

1,2-di-[(9Z)-hexadecenoyl]-sn-glycerol is a neutral lipid acting as a potent second messenger. In biological systems, it is transiently generated by Phospholipase C (PLC) hydrolysis of PIP2.[1]

Why 16:1 DAG?

While 1,2-Dioleoyl-sn-glycerol (18:1 DAG) is commonly used, the 16:1 variant (Palmitoleoyl) offers distinct biophysical properties relevant to specific cell types (e.g., lung epithelium, macrophages).

  • Cone Shape: The small hydroxyl headgroup relative to the splayed unsaturated tails creates a "cone" shape, inducing negative curvature stress in membranes, which facilitates fusion events and vesicle budding.

  • Signaling: It recruits PKC isoforms to the membrane interface, a process strictly dependent on the presence of Phosphatidylserine (PS) and Calcium (

    
    ).
    
The Challenge of Incorporation

DAGs are non-ionic and highly hydrophobic.

  • Solubility: They do not form stable bilayers alone; they require a host phospholipid matrix (e.g., PC or PS).

  • Stability: Pure DAG monolayers can collapse into 3D lenses (oil droplets) at surface pressures (

    
    ) as low as 15–20 mN/m if compressed too rapidly.
    
  • Oxidation: The (9Z) double bond is susceptible to peroxidation, requiring argon-purged environments.

Experimental Workflow

Material Preparation
  • Lipid: 1,2-di-[(9Z)-hexadecenoyl]-sn-glycerol (>99% purity).

  • Host Lipids: DOPC (fluid phase) or DPPC (condensed phase), and DOPS (for PKC assays).

  • Solvent: Chloroform (HPLC grade). Note: Avoid Methanol for pure DAG storage to prevent transesterification, but small amounts (10%) can aid spreading.

  • Subphase: 10 mM HEPES, 150 mM NaCl, pH 7.4. (Add 1 mM

    
     for PKC assays; 1 mM EGTA for structural studies).
    
Workflow Diagram

The following diagram outlines the critical path for generating stable DAG-incorporated monolayers.

DAG_Workflow Prep Lipid Preparation (Argon Purge) Mix Binary Mixing (PC:DAG Ratio) Prep->Mix CHCl3 Solv. Spread Spreading (Dropwise on Subphase) Mix->Spread Hamilton Syringe Relax Solvent Evaporation (10-15 mins) Spread->Relax Wait Time Compress Compression (5 mm/min) Relax->Compress Barrier Move Analysis Isotherm & Modulus Analysis Compress->Analysis Data Acq.

Figure 1: Step-by-step workflow for generating and analyzing DAG-incorporated lipid monolayers.

Protocol: Co-Spreading and Isotherm Generation

This protocol describes creating a mixed monolayer (e.g., DOPC:DAG 90:10) to determine thermodynamic stability.

Step 1: Cleaning and Subphase
  • Clean the Langmuir trough with ethanol and rinse 3x with ultrapure water (18.2 MΩ·cm).

  • Fill with buffer. Aspirate the surface to ensure cleanliness (Surface Pressure

    
     mN/m).
    
Step 2: Solution Preparation
  • Prepare stock solutions of Host Lipid (e.g., DOPC) and 16:1 DAG at 1 mg/mL in Chloroform.

  • Critical Mixing: Mix stocks to achieve desired molar ratios (e.g.,

    
    ).
    
    • Why? Pre-mixing ensures homogeneous distribution before spreading. Injecting DAG into a pre-formed PC monolayer often leads to aggregation/lens formation rather than true incorporation.

Step 3: Spreading and Compression
  • Deposit 20–50

    
    L of the mixture dropwise onto the subphase using a Hamilton syringe.
    
  • Allow 15 minutes for solvent evaporation. Warning: Do not wait >30 mins as DAG oxidation may occur.

  • Compress barriers at 5 mm/min (slower than standard 10 mm/min).

    • Reasoning: DAGs relax quickly. Fast compression generates non-equilibrium isotherms and artificial collapse points.

Step 4: Data Interpretation (Isotherm Analysis)

Analyze the Surface Pressure (


) vs. Area per Molecule (

) curve.
ParameterExpected Behavior for 16:1 DAGMechanistic Insight
Lift-off Area Shift to larger areas (vs. pure PC)The 16:1 cis-bond creates steric hindrance (kink), expanding the film (Liquid Expanded phase).
Collapse Pressure Lower than pure PCDAG destabilizes the bilayer packing. Pure DAG collapses ~15 mN/m; Mixed films collapse at 35–45 mN/m.
Modulus (

)
Decrease in max modulusDAG increases membrane elasticity (fluidity), reducing the stiffness of the host monolayer.

Application: Protein Kinase C (PKC) Recruitment Assay[1]

This is the primary application for 16:1 DAG monolayers. The goal is to measure the recruitment of PKC


 or PKC

from the subphase to the monolayer.
The Signaling Complex

PKC activation requires a tripartite interaction: Phosphatidylserine (PS) (electrostatic anchor), Calcium (C2 domain binding), and DAG (C1 domain activation).

PKC_Recruitment Subphase Subphase (Ca2+ + PKC) PKC_Inactive PKC (Inactive) Subphase->PKC_Inactive Monolayer Lipid Monolayer (PC + PS + 16:1 DAG) Ca Ca2+ Ca->PKC_Inactive 2. C2 Domain Bind PKC_Inactive->Monolayer 1. Electrostatic (PS) PKC_Active PKC (Membrane Bound) PKC_Inactive->PKC_Active 3. DAG binds C1 Domain PKC_Active->Monolayer Penetration

Figure 2: Mechanism of PKC recruitment to a DAG-enriched monolayer interface.

Protocol
  • Monolayer Formation: Spread a mixture of DOPC:DOPS:16:1 DAG (70:20:10) .

  • Target Pressure: Compress to 30 mN/m (biologically relevant membrane pressure) and hold at Constant Area (or Constant Pressure).

    • Note: Constant Pressure mode is preferred to measure insertion (Area increase). Constant Area mode measures binding (Pressure increase).

  • Injection: Inject PKC (final conc. 10–50 nM) into the subphase under the barriers to ensure mixing.

  • Observation:

    • Positive Result: A rapid increase in Surface Pressure (

      
       mN/m) or Area indicates PKC insertion into the acyl chain region, driven by the 16:1 DAG.
      
    • Control: Run DOPC:DOPS (no DAG). The signal should be significantly lower, representing only electrostatic binding without deep insertion.

Troubleshooting & Quality Control

Common Failure Modes
  • The "Lens" Effect:

    • Symptom:[2] Isotherm shows a plateau at low pressure (~15 mN/m) followed by a rise.

    • Cause: Phase separation of DAG.[3][4] The DAG has squeezed out of the PC matrix and formed 3D lenses.

    • Fix: Reduce DAG mole fraction (keep

      
      ) or use a more fluid host lipid (DOPC instead of DPPC).
      
  • Oxidation:

    • Symptom:[2] Shift in lift-off area to smaller values (cleavage of chains) or cross-linking (rigid film).

    • Fix: Use 0.1 mM EDTA in subphase (chelates iron/copper) and purge the trough enclosure with Argon gas.

  • Leakage:

    • Symptom:[2] Continuous decrease in Area at constant pressure.

    • Cause: DAG is slightly soluble in water or forming micelles in the subphase.

    • Fix: Ensure subphase is saturated with the lipid (difficult) or simply work faster (complete experiment <45 mins).

References

  • Goldberg, E. M., & Zidovetzki, R. (1997). Synergistic effects of diacylglycerols and fatty acids on membrane structure and fusion. Biophysical Journal. Link

  • Giorgione, J., et al. (1998). Protein Kinase C membrane binding: The role of diacylglycerol and phosphatidylserine. Biochemistry. Link

  • Maget-Dana, R. (1999). The Langmuir method: a powerful tool to study membrane interactions. Biochimica et Biophysica Acta (BBA). Link

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences. Link

  • Fanani, M. L., & Maggio, B. (1998). Phase behavior and surface bond arrangement of mixed monolayers of phospholipid-diacylglycerol. Langmuir. Link

Sources

Application Note: Precision Enzymatic Synthesis of 1,2-Di-[(9Z)-hexadecenoyl]glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the synthesis of 1,2-di-[(9Z)-hexadecenoyl]glycerol (1,2-Dipalmitoleoylglycerol or 1,2-DPG). Unlike 1,3-diacylglycerols (1,3-DAGs), which are thermodynamically stable, 1,2-DAGs are metabolically active signaling molecules (Protein Kinase C activators) and essential intermediates in phospholipid synthesis.

Producing 1,2-DAGs enzymatically presents a significant challenge: Acyl Migration .[1] The 1,2-isomer spontaneously isomerizes to the stable 1,3-isomer, a process accelerated by heat, protic solvents, and silica supports. This guide utilizes a kinetic resolution strategy via the controlled ethanolysis of Tripalmitolein using a 1,3-regiospecific lipase (Rhizomucor miehei), achieving high regiopurity through strict temperature control and solvent engineering.

Strategic Rationale & Mechanism

The "Subtractive" Synthesis Strategy

Direct esterification of glycerol with palmitoleic acid typically yields 1,3-DAGs because primary hydroxyl groups (sn-1, sn-3) are more reactive and sterically accessible than the secondary hydroxyl (sn-2). To synthesize 1,2-DAG, we employ a "subtractive" approach: starting with the triacylglycerol (Tripalmitolein) and selectively stripping the fatty acid from the sn-3 position.

Enzyme Selection:

  • Lipozyme® RM IM (Rhizomucor miehei): A 1,3-regiospecific lipase.[2][3] It preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions. By controlling the reaction time (kinetic control), we can isolate the 1,2-DAG intermediate before it is further hydrolyzed to 2-Monoacylglycerol (2-MAG) or isomerized.

The Challenge: Acyl Migration

The 1,2-DAG molecule contains a free primary hydroxyl group at the sn-3 position. The carbonyl carbon of the fatty acid at sn-2 is susceptible to nucleophilic attack by this free hydroxyl, leading to the formation of a five-membered ring intermediate and subsequent shift of the acyl group to the sn-3 position (forming 1,3-DAG).

Mitigation Tactics:

  • Low Temperature (<40°C): Reduces the kinetic energy available for the isomerization transition state.

  • Non-Polar Solvents: Acyl migration is faster in polar solvents. We utilize n-hexane or tert-butanol (bulky alcohol) to suppress this.

  • Water Activity (

    
    ) Control:  Excess water promotes complete hydrolysis to glycerol. We use ethanol (ethanolysis) instead of water to produce stable fatty acid ethyl esters (FAEE) as byproducts, driving the equilibrium toward DAG.
    
Mechanistic Pathway (DOT Diagram)

ReactionPathway TAG Tripalmitolein (Substrate) Enzyme Lipozyme RM IM (1,3-Specific) TAG->Enzyme DAG12 1,2-Dipalmitoleoylglycerol (Target Kinetic Product) TAG->DAG12 Ethanolysis (sn-1/3 cleavage) DAG13 1,3-Dipalmitoleoylglycerol (Thermodynamic Byproduct) DAG12->DAG13 Acyl Migration (Fast at >40°C) MAG2 2-Monopalmitoleoylglycerol (Over-Hydrolysis) DAG12->MAG2 Further Ethanolysis FAEE Ethyl Palmitoleate (Co-product) DAG12->FAEE + Ethanol

Figure 1: Reaction pathway showing the kinetic window for isolating 1,2-DAG before it isomerizes to 1,3-DAG or degrades to 2-MAG.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Tripalmitolein >98% Purity (C16:1)Substrate
Ethanol Absolute (anhydrous)Acyl Acceptor
Lipozyme® RM IM Immobilized Rhizomucor mieheiBiocatalyst
n-Hexane HPLC GradeSolvent (Reaction)
Boric Acid Reagent GradeTLC Plate Impregnation (Separation)
Diethyl Ether ACS ReagentExtraction/Purification
Reaction Setup (Batch Mode)

Note: All steps must be performed at controlled temperatures.

  • Substrate Preparation: Dissolve 100 mg of Tripalmitolein in 5 mL of n-hexane.

  • Acyl Acceptor Addition: Add Ethanol at a molar ratio of 2:1 (Ethanol:TAG). Note: Stoichiometry is critical. Too much ethanol deactivates the enzyme; too little limits conversion.

  • Enzyme Equilibration: Pre-equilibrate Lipozyme RM IM at

    
     (using saturated LiCl salt chambers) to ensure consistent hydration.
    
  • Initiation: Add 10% (w/w relative to substrate) Lipozyme RM IM to the mixture.

  • Incubation: Place in an orbital shaker at 25°C (Strict limit) and 200 rpm.

    • Why 25°C? While the enzyme is optimally active at 40-50°C, the rate of acyl migration (1,2

      
       1,3) increases exponentially above 30°C. We sacrifice enzymatic rate for regiopurity.[4]
      
Monitoring & Termination
  • Sampling: Withdraw 50 µL aliquots every 30 minutes.

  • Quenching: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove the enzyme.

    • Critical: Do not use heat inactivation, as this promotes isomerization.

  • Analysis: Analyze via HPTLC or HPLC (see Section 4) to determine the peak concentration of 1,2-DAG. Typically, the reaction is stopped at 3–4 hours when 1,2-DAG yield maximizes (~40-50%) before 2-MAG accumulation becomes significant.

Purification (The Boric Acid Method)

Separating 1,2-DAG from 1,3-DAG is difficult on standard silica because isomerization occurs on the acidic silica surface.

  • Impregnation: Spray TLC plates or treat silica column resin with 2.3% boric acid in ethanol. Dry at 110°C.

    • Mechanism:[4][5][6][7][8] Boric acid forms a complex with the 1,2-diol of the 1-MAG and the vicinal hydroxyls, but more importantly, it minimizes the catalytic effect of silica on acyl migration.

  • Elution: Use a mobile phase of Chloroform:Acetone (96:4 v/v).

  • Recovery: Extract the 1,2-DAG band immediately with diethyl ether and store at -20°C.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Kinetic Reaction cluster_2 Downstream Processing Step1 Dissolve Tripalmitolein in n-Hexane Step2 Add Ethanol (1:2 ratio) & Equilibrate Enzyme ($a_w$ 0.11) Step1->Step2 Step3 Incubate at 25°C (Strict Temp Control) Step2->Step3 Step4 Monitor via TLC/HPLC (Stop at ~4 hr) Step3->Step4 Step5 Filtration (Remove Enzyme) NO HEAT Step4->Step5 Max Yield Reached Step6 Boric Acid Silica Chromatography (Prevents Isomerization) Step5->Step6 Step7 Isolate 1,2-DPG Store at -80°C Step6->Step7

Figure 2: Operational workflow emphasizing temperature control and specialized purification.

Quality Control & Validation

Regiopurity Quantification (1H-NMR)

Standard HPLC often fails to resolve 1,2 vs 1,3 isomers perfectly without specialized chiral columns. 1H-NMR is the gold standard.

  • 1,3-DAG Signal: The methine proton (sn-2) appears as a quintet at δ 4.0–4.2 ppm .

  • 1,2-DAG Signal: The methine proton (sn-2) is acylated and shifts downfield to δ 5.0–5.3 ppm .

  • Calculation:

    
    
    (Where A is the integration area of the respective peaks).
    
Storage Stability

1,2-Dipalmitoleoylglycerol is physically unstable.

  • Solid State: Stable for months at -20°C.

  • Solution: In protic solvents (methanol/ethanol), it will isomerize to equilibrium (~60:40 1,3:1,2 ratio) within hours at room temperature. Always store in non-polar solvents (Hexane/Chloroform) at -80°C.

References

  • Ferreira-Dias, S., et al. (2018).[9] Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link]

  • M.M. Soumanou, et al. (1998). Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerides. Journal of the American Oil Chemists' Society.[9] Retrieved from [Link]

  • Kodali, S., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Journal of Lipid Research. Retrieved from [Link]

  • Peng, B., et al. (2021).[5] Stability comparison of four lipases and catalytic mechanism during the synthesis of 1,3-di-oleic-2-medium chain triacylglycerols. Journal of Food Biochemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Oxidation of 1,2-Dipalmitoleoyl-sn-glycerol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-dipalmitoleoyl-sn-glycerol (1,2-di-16:1-DAG). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical lipid molecule. The presence of monounsaturated palmitoleic acid at both the sn-1 and sn-2 positions makes this diacylglycerol susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to minimize degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals of 1,2-di-16:1-DAG Stability

This section addresses the most common questions regarding the nature of 1,2-di-16:1-DAG and its susceptibility to oxidation.

Q1: What is 1,2-dipalmitoleoyl-sn-glycerol, and why is it prone to oxidation?

A1: 1,2-Dipalmitoleoyl-sn-glycerol is a diacylglycerol (DAG) molecule with two palmitoleic acid (16:1) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. The susceptibility to oxidation stems from the carbon-carbon double bonds within these fatty acid chains.[1][2] These sites are vulnerable to attack by reactive oxygen species (ROS) in a process called lipid peroxidation.[1][3] This process is a self-propagating chain reaction that, once initiated, can rapidly degrade the lipid.[1][3]

Q2: What are the primary factors that accelerate the oxidation of 1,2-di-16:1-DAG?

A2: The rate of oxidation is significantly influenced by several environmental factors:

  • Oxygen: As a key reactant in the oxidation process, the presence of atmospheric oxygen is the most critical factor.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the initiation and propagation of lipid oxidation.[4]

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate the formation of free radicals, starting the oxidation chain reaction (photo-oxidation).[3][4]

  • Presence of Metal Ions: Transition metals, such as iron (Fe) and copper (Cu), can act as pro-oxidants, catalyzing the formation of free radicals and accelerating lipid peroxidation.[4][6]

Q3: What are the consequences of using oxidized 1,2-di-16:1-DAG in my experiments?

A3: Using oxidized 1,2-di-16:1-DAG can have severe consequences for your research. The breakdown of lipid hydroperoxides (the primary oxidation products) generates a variety of secondary products, including aldehydes and ketones.[7][8] These byproducts can:

  • Alter Biological Activity: Oxidized lipids may not activate downstream signaling pathways, such as Protein Kinase C (PKC), in the same manner as the non-oxidized form, or they may exhibit cytotoxic effects.[9]

  • Introduce Experimental Artifacts: The reactive nature of oxidation byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (HNE) allows them to form adducts with proteins and DNA, leading to confounding results.[10]

  • Cause Irreproducibility: The degree of oxidation can vary between aliquots and over time, leading to inconsistent and unreliable experimental data.

Section 2: Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is paramount for maintaining the integrity of 1,2-di-16:1-DAG.

Protocol 2.1: Recommended Long-Term Storage

The primary goal of long-term storage is to minimize exposure to oxygen, light, and elevated temperatures.

Step-by-Step Protocol:

  • Solvent Choice: If received as a solid, dissolve 1,2-di-16:1-DAG in a high-purity, peroxide-free organic solvent. Suitable solvents include ethanol, dimethyl sulfoxide (DMSO), or chloroform.[11][12]

    • Causality Note: Using a solvent allows for storage as a solution, which can be blanketed with an inert gas more effectively than a solid. Ensure the solvent is of the highest purity to avoid introducing contaminants that could act as pro-oxidants.

  • Inert Atmosphere: Once in solution, overlay the sample with a dry, inert gas such as argon or nitrogen. Argon is denser than air and provides a more stable blanket.

  • Container: Store the solution in a tightly sealed glass vial with a Teflon-lined cap.[12] Avoid plastic containers, as lipids can leach plasticizers, and some solvents may degrade the plastic.[12]

  • Temperature: For long-term storage, a temperature of -80°C is strongly recommended.[13] Storage at -20°C is acceptable for shorter periods (up to one month).[13][14][15]

  • Light Exclusion: Wrap the vial in aluminum foil or use an amber glass vial to protect the contents from light.

Table 1: Recommended Storage Conditions for 1,2-dipalmitoleoyl-sn-glycerol

ParameterRecommendationRationale
Temperature -80°C (long-term) or -20°C (short-term)[13][14]Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.[4]
Container Glass vial with Teflon-lined cap[12]Prevents contamination and solvent degradation of the container.
Light Protect from light (Amber vial or foil wrap)Prevents photo-oxidation initiated by UV light.[4]
Form In a suitable organic solventAllows for easy aliquoting and inert gas blanketing.
Protocol 2.2: Proper Aliquoting Technique to Minimize Exposure

Each time a stock solution is accessed, there is a risk of introducing oxygen and moisture. Aliquoting into single-use volumes is a critical step.

Step-by-Step Protocol:

  • Prepare Aliquots: Upon receiving the product or preparing a stock solution, immediately divide it into smaller, single-use aliquots in separate glass vials.

  • Work Quickly: Perform the aliquoting process as quickly as possible to minimize the time the stock solution is exposed to the atmosphere.

  • Inert Gas Flush: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen.

  • Seal and Store: Tightly seal each vial and store at the recommended temperature (-80°C).

  • Use One at a Time: When an experiment is to be performed, remove only one aliquot from the freezer, allowing it to warm to room temperature before opening. Discard any unused portion of the aliquot; do not refreeze.

    • Causality Note: Repeated freeze-thaw cycles can damage the lipid and increase exposure to atmospheric oxygen and moisture condensation inside the vial, accelerating degradation.

Diagram 1: Decision Workflow for Handling 1,2-di-16:1-DAG

G A Receive 1,2-di-16:1-DAG B Is it in a suitable solvent? A->B C Dissolve in high-purity, peroxide-free solvent (e.g., Ethanol, Chloroform) B->C No D Prepare single-use aliquots in glass vials B->D Yes C->D E Flush headspace of each aliquot with Argon/Nitrogen D->E F Seal with Teflon-lined cap and wrap in foil E->F G Store at -80°C F->G H For use: remove one aliquot G->H I Warm to room temp BEFORE opening H->I J Use immediately in experiment I->J K Discard any unused material. DO NOT RE-FREEZE J->K

Caption: Workflow for proper receipt, handling, and storage of 1,2-di-16:1-DAG.

Section 3: Troubleshooting Guide: Identifying and Managing Oxidation

This section provides guidance on what to do if you suspect your 1,2-di-16:1-DAG has been compromised.

Q4: My experimental results are inconsistent. Could oxidized 1,2-di-16:1-DAG be the cause?

A4: Yes, this is a strong possibility. Inconsistent results are a hallmark of using a degraded reagent. If you observe high variability between experiments that should be identical, you should assess the quality of your lipid stock.

Q5: How can I test for oxidation in my 1,2-di-16:1-DAG sample?

A5: While visual inspection is unreliable, several analytical methods can quantify the extent of oxidation. These methods measure either the primary or secondary products of lipid peroxidation.

  • Peroxide Value (PV) Titration: This is a classic method that measures the concentration of primary oxidation products (hydroperoxides).[2][7][16] It involves the reaction of peroxides with potassium iodide, and the liberated iodine is then titrated with sodium thiosulfate.[2][16] A low peroxide value (typically <10 meq/kg) is indicative of fresh oil.[2]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric or fluorometric assay measures malondialdehyde (MDA), a major secondary oxidation product.[17][18] MDA reacts with thiobarbituric acid (TBA) to produce a colored complex that can be quantified spectrophotometrically.[17][18]

  • Chromatographic Methods (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method. It can separate and identify a wide range of specific oxidized lipid species, providing a detailed profile of the degradation products.[7][19][20]

Protocol 3.1: Simplified Peroxide Value (PV) Titration

This protocol provides a basic workflow for assessing primary oxidation.

  • Sample Preparation: Accurately weigh a known amount of the 1,2-di-16:1-DAG sample into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a 3:2 mixture of acetic acid and chloroform.[16]

  • Reaction: Add a saturated solution of potassium iodide (KI). The peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).[2][16]

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Indicator: Add a starch indicator solution, which will turn blue-black in the presence of iodine.[16]

  • Endpoint: Continue the titration slowly until the blue color disappears completely. The volume of titrant used is proportional to the peroxide value.

Section 4: Advanced Topics: The Role of Antioxidants

Q6: Should I use an antioxidant with my 1,2-di-16:1-DAG?

A6: For many applications, adding a synthetic antioxidant can provide an extra layer of protection, especially if the lipid will be handled frequently or stored for extended periods. Antioxidants act as radical scavengers, interfering with the propagation step of the oxidation chain reaction.[5][21]

Q7: Which antioxidants are compatible, and at what concentrations?

A7: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for lipids.[5][21][[“]] It is a fat-soluble compound that readily integrates into the lipid environment.

  • Mechanism of Action: BHT donates a hydrogen atom to peroxyl radicals, converting them into more stable hydroperoxides and terminating the chain reaction.[21][[“]][23]

  • Recommended Concentration: A typical concentration for BHT is 0.01% to 0.1% (w/w) relative to the lipid. It's crucial to use the lowest effective concentration to avoid potential interference with biological systems.

Table 2: Common Antioxidants for Lipid Stabilization

AntioxidantMechanismTypical ConcentrationKey Considerations
Butylated Hydroxytoluene (BHT) Free radical scavenger (chain-breaking)[21][[“]]0.01% - 0.1% (w/w)Fat-soluble, highly effective in non-polar environments. May have biological effects at high concentrations.[24][25]
Tocopherols (Vitamin E) Free radical scavenger (chain-breaking)[26]VariesNatural antioxidant. Its effectiveness can depend on the specific isomer and the lipid matrix.
Diagram 2: The Autoxidation Free Radical Cascade

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination A Unsaturated Lipid (LH) B Lipid Radical (L•) A->B Initiator (Light, Heat, Metal) C Peroxyl Radical (LOO•) B->C + O2 D Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) C->D + LH E Another Lipid Radical (L•) C->E + LH G Non-Radical Products C->G + L• / LOO• H Antioxidant Radical (A•) (Stable) C->H + AH F Antioxidant (AH)

Caption: The three stages of lipid autoxidation and the intervention point for antioxidants.

References
  • DADUN, A. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. Retrieved from [Link]

  • Wikipedia. (2024). Lipid peroxidation. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Lipid Oxidation in Food Systems. Retrieved from [Link]

  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link]

  • Twinwood Cattle Company. (2015). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Retrieved from [Link]

  • Kim, H. Y., & Min, D. B. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Determination of Peroxide Value (PV) of lipid. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Peroxide Value Testing. Retrieved from [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Lipid Peroxidation (TBARS) in Biological Samples. Retrieved from [Link]

  • Ackman, R. G., & Ratnayake, W. M. N. (2023). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. International Journal of Molecular Sciences, 24(5), 4887. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 1,2-Dipalmitoyl-sn-glycerol or DPG Manufacturers, with SDS. Retrieved from [Link]

  • Wikipedia. (2024). Peroxide value. Retrieved from [Link]

  • Zhejiang Zancheng Life Sciences Ltd. (2023). Why Is BHT Used in Foods? Retrieved from [Link]

  • IFIS. (2022). Food lipid oxidation and health. Retrieved from [Link]

  • Zhang, X., et al. (2017). Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Current Protocols in Toxicology, 74(1), 7.4.1-7.4.5. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 18:0-22:6 DG. Retrieved from [Link]

  • protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Thiobarbituric Acid Reactants (TBARS) Fluorometric Assay Kit. Retrieved from [Link]

  • Antioxidant BHT. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]

  • Antończyk, A., et al. (2023). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids. Foods, 12(6), 1159. Retrieved from [Link]

  • Dame, M. K., et al. (2016). Effects of sample handling and storage on quantitative lipid analysis in human serum. Metabolomics, 12(7), 1-10. Retrieved from [Link]

  • ResearchGate. (2025). Impact of diacylglycerol and monoacylglycerol on the physical and chemical properties of stripped soybean oil. Retrieved from [Link]

  • Grabner, G. F., et al. (2021). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 78(17-18), 6039-6063. Retrieved from [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. Retrieved from [Link]

  • American Physiological Society Journal. (n.d.). Diacylglycerols derived from membrane phospholipids are metabolized by lipases in A10 smooth muscle cells. Retrieved from [Link]

  • Cipollone, F., et al. (2018). Lipoxidation in cardiovascular diseases. Current opinion in pharmacology, 42, 33-40. Retrieved from [Link]

  • MDPI. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Retrieved from [Link]

  • Pratt, D. A., & Tallman, K. A. (2020). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 9(12), 1234. Retrieved from [Link]

  • ResearchGate. (2025). The use of natural antioxidants to combat lipid oxidation in O/W emulsions. Retrieved from [Link]

  • Wang, Y., et al. (2011). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Journal of lipid research, 52(10), 1957-1967. Retrieved from [Link]

  • ResearchGate. (2020). Production of diacylglycerols through low-temperature chemical glycerolysis. Retrieved from [Link]

  • iosrjen.org. (2012). Lipid Oxidation: The Role of Aframomum danielli Antioxidant Extracts in Prevention. Retrieved from [Link]

  • Semantic Scholar. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Retrieved from [Link]

  • Mondal, S., et al. (2022). Diacylglycerol metabolism and homeostasis in fungal physiology. Current genetics, 68(4), 365-376. Retrieved from [Link]

  • SfRBM. (n.d.). Methods of lipid oxidation product identification and quantification. Retrieved from [Link]

  • PMC. (2025). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Retrieved from [Link]

  • PMC. (n.d.). DIACYLGLYCEROL ACYLTRANSFERASE and DIACYLGLYCEROL KINASE Modulate Triacylglycerol and Phosphatidic Acid Production in the Plant Response to Freezing Stress. Retrieved from [Link]

  • MDPI. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Retrieved from [Link]

  • PMC. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Retrieved from [Link]

  • Wikipedia. (n.d.). Diglyceride. Retrieved from [Link]

  • PMC. (n.d.). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Retrieved from [Link]

  • MDPI. (2024). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,2-di-[(9Z)-hexadecenoyl]glycerol in Cell Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-di-[(9Z)-hexadecenoyl]glycerol, a key diacylglycerol (DAG) species used in cell signaling and lipid metabolism research.[1][2] As a highly hydrophobic and chemically sensitive molecule, maintaining its stability and bioavailability in aqueous cell culture media is a significant challenge for researchers. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve consistent and reproducible experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems researchers encounter when working with 1,2-di-[(9Z)-hexadecenoyl]glycerol in cell culture.

Question 1: My 1,2-di-[(9Z)-hexadecenoyl]glycerol is precipitating or forming an oily film in the cell media. What's causing this and how can I fix it?

This is the most frequent issue, and it stems from the fundamental insolubility of long-chain lipids in aqueous environments.[3] Direct addition of the lipid or a concentrated stock solution to your media will almost certainly lead to precipitation, rendering it unavailable to your cells and causing inconsistent results.[4][5]

Root Cause: Poor aqueous solubility. The two 16-carbon acyl chains make the molecule extremely hydrophobic.

Solution 1: Use of a Carrier Solvent (Basic Method)

The simplest approach is to first dissolve the lipid in a water-miscible organic solvent before diluting it into the media.[6][7]

Causality: Solvents like ethanol or DMSO act as a bridge, allowing the lipid to be dispersed in the aqueous media at a concentration below its solubility limit. However, the final solvent concentration must be kept low to avoid cellular toxicity.[]

Step-by-Step Protocol: Solvent-Carrier Delivery

  • Prepare Stock Solution: Dissolve the 1,2-di-[(9Z)-hexadecenoyl]glycerol in 100% ethanol or DMSO to create a high-concentration stock (e.g., 10-50 mM).[6][9] Store this stock solution at -20°C under an inert gas like argon or nitrogen to minimize oxidation.[6]

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the warm medium, add the lipid stock solution dropwise to achieve the final desired concentration. The key is to dilute the stock at least 1:1000 to prevent the solvent from causing the lipid to precipitate.

  • Final Concentration Check: Ensure the final solvent concentration is non-toxic to your specific cell line (typically ≤ 0.1% for DMSO and ≤ 0.5% for ethanol).

  • Immediate Use: Use the supplemented media immediately, as the lipid may still precipitate over time. Do not store media after the lipid has been added.

Solution 2: Complexation with Bovine Serum Albumin (BSA) (Recommended Method)

This is a more robust and physiologically relevant method for delivering lipids to cells.[10]

Causality: Fatty acid-free BSA acts as a natural carrier. Its hydrophobic pockets bind the acyl chains of the diacylglycerol, shielding them from the aqueous environment and creating a stable, soluble complex that can be readily taken up by cells.[11][12]

Step-by-Step Protocol: Preparation of DAG-BSA Complex

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in serum-free medium or PBS to a concentration of 10% (w/v). Sterile filter using a 0.22 µm filter and warm to 37°C.[10]

  • Prepare Lipid Stock: Create a concentrated stock of 1,2-di-[(9Z)-hexadecenoyl]glycerol in ethanol as described in the previous protocol.

  • Complexation: In a sterile tube, slowly add the lipid-ethanol stock to the warm BSA solution while vortexing. A common starting point is a 3:1 to 6:1 molar ratio of lipid to BSA.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complex formation.[9][13]

  • Final Dilution: Add the DAG-BSA complex to your cell culture medium to reach the desired final lipid concentration.

  • Control: Prepare a vehicle control using the same amount of ethanol and BSA without the lipid.[10]

Question 2: I'm observing inconsistent biological activity or signs of cytotoxicity even at low concentrations. Could the compound be degrading?

Yes, this is highly likely. The (9Z) designation indicates a cis double bond in each acyl chain, which is a prime target for chemical degradation in the pro-oxidative environment of cell culture media.[14]

Root Cause 1: Oxidation

The double bonds are susceptible to lipid peroxidation by reactive oxygen species (ROS) present in the media or generated by cells.[15][16] This process alters the molecule's structure, leading to loss of function and the formation of cytotoxic byproducts like aldehydes.[17]

Solutions:

  • Antioxidants: Supplement your media with a lipid-soluble antioxidant. Alpha-tocopherol (Vitamin E) at 10-20 µM or butylated hydroxytoluene (BHT) at 5-10 µM can be effective.

  • Inert Handling: When preparing stock solutions, handle the dry compound and organic solutions under a stream of inert gas (argon or nitrogen) to displace oxygen.[6][7]

  • Light Protection: Store stock solutions in amber vials or wrapped in foil to prevent photo-oxidation.

Root Cause 2: Hydrolysis

The ester bonds linking the fatty acids to the glycerol backbone can be broken down by hydrolysis.

Causality: This can be catalyzed by changes in pH or, more commonly, by lipases and esterases present in serum supplements (e.g., FBS) or released from contaminating microorganisms.[18][19] Hydrolysis will generate free fatty acids and monoacylglycerols, altering the biological signal.[20]

Solutions:

  • pH Control: Ensure your media is properly buffered and the pH remains stable (typically 7.2-7.4) throughout the experiment.

  • Aseptic Technique: Use strict aseptic techniques to prevent bacterial or fungal contamination, which can introduce exogenous lipases.

  • Use Fresh Media: Prepare supplemented media immediately before use. Do not store it, as enzymatic activity from serum can degrade the lipid over time.[21]

Question 3: How can I confirm the stability and concentration of 1,2-di-[(9Z)-hexadecenoyl]glycerol in my prepared media?

Verifying the integrity of your compound is crucial for data validation. Several analytical methods can be employed.

  • High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method to quickly check for the presence of degradation products (e.g., free fatty acids, monoacylglycerols).[1] You can spot your prepared media extract alongside a fresh standard. The appearance of new spots indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for both identification and quantification.[1][22] LC-MS allows for precise measurement of the parent compound and identification of degradation products, providing definitive data on stability over time.[23][24]

MethodProsConsApplication
HPTLC Fast, inexpensive, good for qualitative checks.Not quantitative, lower sensitivity.Routine check for gross degradation.
LC-MS Highly sensitive, specific, and quantitative.[1][23]Requires specialized equipment and expertise.Definitive stability studies, accurate quantification for dose-response experiments.

Visual Guides & Workflows

Troubleshooting Workflow for Lipid Precipitation

This diagram outlines the decision-making process when you observe precipitation of your diacylglycerol.

G start Precipitation Observed in Media solvent Use Solvent Carrier (e.g., Ethanol, DMSO) start->solvent check1 Is solution clear? solvent->check1 success Proceed with Experiment (Use Immediately) check1->success Yes bsa Complex with Fatty Acid-Free BSA check1->bsa No check2 Is solution clear? bsa->check2 check2->success Yes liposome Consider Advanced Formulation (e.g., Liposomes) check2->liposome No

Caption: Decision tree for addressing lipid solubility issues.

Primary Degradation Pathways

This diagram illustrates the two main chemical stability challenges for 1,2-di-[(9Z)-hexadecenoyl]glycerol in cell culture.

G cluster_0 Degradation Processes cluster_1 Degradation Products DAG 1,2-di-[(9Z)-hexadecenoyl]glycerol Ester Bond Double Bond hydrolysis_p Hydrolysis (Lipases, pH) DAG:p1->hydrolysis_p oxidation_p Oxidation (ROS) DAG:p2->oxidation_p hydrolysis_prod Free Fatty Acid + Monoacylglycerol hydrolysis_p->hydrolysis_prod breaks oxidation_prod Lipid Peroxides, Aldehydes oxidation_p->oxidation_prod attacks

Caption: Key sites of hydrolysis and oxidation on the DAG molecule.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for my 1,2-di-[(9Z)-hexadecenoyl]glycerol stock solution?

    • A1: Store stock solutions dissolved in an organic solvent like ethanol or DMSO at -20°C or -80°C.[6] The container should be a glass vial with a Teflon-lined cap to prevent interaction with plastics.[6] To prevent oxidation, overlay the solution with an inert gas (argon or nitrogen) before sealing.

  • Q2: Can I pre-mix the diacylglycerol in a large batch of media and store it?

    • A2: This is strongly discouraged. Both chemical and physical stability are limited once the lipid is in the aqueous media.[25] Always prepare the final working solution fresh for each experiment to ensure consistency and maximum activity.

  • Q3: What are the visual signs of degradation or precipitation?

    • A3: Initial signs can be subtle, such as a faint cloudiness or Tyndall effect (light scattering).[26] More significant precipitation will appear as visible white particles, a film on the media surface, or an oily residue on the flask bottom.[4][26]

  • Q4: How does the serum concentration in my media affect stability?

    • A4: Serum can have a dual effect. The albumin in serum can act as a carrier, potentially improving solubility.[27] However, serum also contains lipases and esterases that can enzymatically degrade the diacylglycerol over time.[21] If using serum, it is even more critical to add the lipid immediately before starting the experiment. For serum-free applications, using a BSA complex is highly recommended.[]

References
  • Creative Proteomics. (n.d.). Diacylglycerol: Structure, Functions, and Analytical Methods.
  • Lipids in Cell Culture Media. (n.d.). Retrieved from a life sciences technology company website.
  • Wikipedia. (2024). Lipid peroxidation.
  • Cytiva. (2020, March 31). Lipids in cell culture media.
  • Sigma-Aldrich. (n.d.). Oxidative Stress in Cell Culture.
  • Lee, T., & Lee, T. W. (1991). Quantification of diacylglycerols by capillary gas chromatography-negative ion chemical ionization-mass spectrometry. PubMed, 30(2), 259-64.
  • New Life Biologics. (n.d.). Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture.
  • BenchChem. (2025). Best practices for preparing fatty acid-BSA complexes for experiments.
  • BenchChem. (n.d.). Technical Support Center: Preventing Precipitation of NBD-Labeled Lipids in Aqueous Solutions.
  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438.
  • Avanti Polar Lipids. (n.d.). 18:0-22:6 DG.
  • Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery.
  • Avanti Polar Lipids. (n.d.). Procedure for Preparation of Cationic Lipid/Oligomer Complex.
  • Sigma-Aldrich. (n.d.). Protocol.
  • Sigma-Aldrich. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery.
  • Echelon Biosciences. (n.d.). Liposome Preparation.
  • Google Patents. (1990). WO1990003429A1 - Lipid microemulsions for culture media.
  • BOC Sciences. (n.d.). Lipid and Fatty Acid in Cell Culture.
  • ResearchGate. (2025, November 20). How to prepare different lipid conditions for cell culture experiments?
  • Gertsman, I., Gangoiti, J. A., & Barshop, B. A. (2012). Effects of sample handling and storage on quantitative lipid analysis in human serum. Metabolomics, 8(6), 1136-1144.
  • protocols.io. (2021, September 29). Lipidomic analysis of tissue culture cells, tissues, and purified organelles.
  • Siracusa, R., Schippa, C., Pelyhe, C., & D'Amico, R. (2023).
  • Capricorn Scientific. (n.d.). Bovine Serum Albumin (BSA), BSA Protein.
  • Merck. (n.d.). Liposome Preparation - Avanti Research™.
  • Frontiers in Chemistry. (2022, November 23). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS.
  • Springer Nature Experiments. (n.d.). Quantification of Diacylglycerol by Mass Spectrometry.
  • ResearchGate. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media?
  • Murphy, R. C., & James, P. F. (2009). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Chemistry, 81(18), 7549-7557.
  • AOCS. (2019, July 23). Acylglycerol Lipases (Neutral Lipid Hydrolysis).
  • Dame, Z. T., Ghang, Y. J., & Fiehn, O. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. PLOS ONE, 16(10), e0258843.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Grabner, G. F., & Zimmermann, R. (2016). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biological Chemistry, 397(9), 833-851.
  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • PubChem. (n.d.). 1,2-di-((9Z)-hexadecenoyl)glycerol.
  • Tanimura, A., & Murata, K. (2012). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. Journal of Biochemistry, 152(3), 215-222.
  • Lindberg, M., et al. (2021).
  • American Physiological Society. (1998). Diacylglycerols derived from membrane phospholipids are metabolized by lipases in A10 smooth muscle cells. American Journal of Physiology-Cell Physiology, 275(4), C1129-C1137.

Sources

Technical Support Center: Optimizing Liposome Size Distribution with 1,2-Dipalmitoleoyl-sn-Glycerol (DPO)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing liposome size distribution using 1,2-dipalmitoleoyl-sn-glycerol (DPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the use of DPO in liposomal formulations.

Introduction to 1,2-Dipalmitoleoyl-sn-Glycerol (DPO)

1,2-Dipalmitoleoyl-sn-glycerol (DPO) is a diacylglycerol (DAG) that plays a significant role in modulating the biophysical properties of lipid bilayers. In the context of liposome formulation, its incorporation can be a powerful tool for controlling vesicle size and distribution. As a diacylglycerol, DPO introduces negative curvature strain into the lipid monolayer, a property that can be harnessed to influence the final size of the liposomes.[1] This guide will delve into the practical aspects of utilizing DPO to achieve a desired liposome size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DPO influences liposome size?

A1: The primary mechanism is through the induction of negative membrane curvature. Diacylglycerols like DPO have a cone-like molecular shape, with a small headgroup and larger hydrophobic region. This geometry disrupts the planar arrangement of phospholipids in a bilayer, promoting the formation of curved structures.[1][2] By carefully controlling the concentration of DPO, you can influence the degree of curvature and, consequently, the size of the self-assembled liposomes.

Q2: What is a desirable polydispersity index (PDI) for liposomal formulations?

A2: For most pharmaceutical applications, a polydispersity index (PDI) value below 0.3 is considered acceptable, indicating a narrow and uniform particle size distribution.[][4] A lower PDI is generally preferred as it correlates with better stability and more predictable in vivo performance.[5]

Q3: Can DPO be used with any type of phospholipid?

A3: While DPO can be incorporated into various phospholipid bilayers, its effect is most pronounced when used with phospholipids that are prone to forming lamellar phases, such as phosphatidylcholines (PCs). The interplay between the cylindrical shape of PCs and the cone shape of DPO allows for fine-tuning of the overall membrane curvature. The degree of unsaturation of the neighboring phospholipids can also influence the effect of DAGs.[1]

Q4: How does DPO compare to other size-controlling agents like cholesterol?

A4: Both DPO and cholesterol can influence liposome properties, but they do so through different mechanisms. Cholesterol is known to increase membrane rigidity and stability by inserting between phospholipid molecules.[6][7] While this can affect liposome size, DPO's primary influence is on membrane curvature. DPO can also create a "condensing effect" in PC bilayers, similar to cholesterol.[8] The choice between DPO and cholesterol, or their combined use, will depend on the specific formulation goals.

Troubleshooting Guide

This section addresses common issues encountered when using DPO to optimize liposome size distribution.

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 0.3) 1. Incomplete solubilization of lipids. 2. Inefficient homogenization (extrusion or sonication). 3. Aggregation of liposomes. 4. Inappropriate DPO concentration.1. Ensure complete dissolution of the lipid mixture in the organic solvent. Gentle warming may be necessary. 2. Increase the number of extrusion cycles or optimize sonication parameters (time, power).[9] 3. Check the surface charge of the liposomes (zeta potential) and consider including a charged lipid to prevent aggregation. 4. Systematically vary the molar percentage of DPO to find the optimal concentration for your lipid system.
Inconsistent Batch-to-Batch Liposome Size 1. Variations in the lipid film hydration process. 2. Inconsistent extrusion or sonication parameters. 3. Temperature fluctuations during preparation.1. Ensure the lipid film is thin and evenly distributed. Hydrate the film with a consistent volume and at a controlled temperature above the phase transition temperature (Tm) of the lipids.[10][11] 2. Standardize the extrusion pressure, number of passes, and sonication settings.[9] 3. Maintain a consistent temperature throughout the preparation process, especially during hydration and extrusion.
Observed Liposome Aggregation Over Time 1. Low surface charge (zeta potential close to zero). 2. Inappropriate storage conditions.1. Incorporate a charged lipid (e.g., DPPG) into the formulation to increase electrostatic repulsion between vesicles. 2. Store liposomes at 4°C and avoid freezing, which can disrupt the vesicles.[12] Use a buffer with an appropriate pH and ionic strength.
Difficulty in Achieving a Small Liposome Size (<100 nm) 1. Insufficient energy input during size reduction. 2. High DPO concentration leading to non-lamellar structures.1. Use smaller pore size membranes for extrusion (e.g., 100 nm followed by 50 nm). Increase sonication time or power.[9] 2. High concentrations of DAGs can lead to the formation of non-bilayer phases.[13] Reduce the molar percentage of DPO and re-evaluate the size distribution.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing liposomes with a controlled size distribution using DPO.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • 1,2-Dipalmitoleoyl-sn-glycerol (DPO)

  • Cholesterol (optional)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Liposome extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC and DPO at a desired molar ratio) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer pre-heated to a temperature above the phase transition temperature (Tm) of the primary phospholipid.

    • Vortex the flask intermittently for 30-60 minutes to detach the lipid film and form multilamellar vesicles (MLVs).[12]

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane for a specified number of passes (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[9]

  • Characterization:

    • Determine the mean vesicle diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[]

Visualizing the Workflow:

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex to Form MLVs hydrate->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude dls Dynamic Light Scattering (Size and PDI) extrude->dls

Caption: Liposome preparation workflow.

Protocol 2: Liposome Size Reduction by Sonication

Sonication is an alternative method for reducing the size of liposomes.

Materials:

  • Multilamellar vesicle (MLV) suspension (from Protocol 1, step 2)

  • Probe sonicator or bath sonicator

Procedure:

  • Place the MLV suspension in a suitable vessel and immerse it in an ice bath to dissipate heat generated during sonication.

  • Insert the probe of the sonicator into the suspension (if using a probe sonicator).

  • Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes.[14]

  • After sonication, centrifuge the sample to pellet any titanium particles from the probe tip.[14]

  • Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

  • Characterize the liposomes using DLS.

Impact of DPO Concentration on Liposome Size

The following table provides a hypothetical yet representative example of how varying the molar percentage of DPO in a DPPC liposome formulation can influence the final vesicle size and PDI after extrusion through a 100 nm membrane. Actual results may vary depending on the specific lipid composition and preparation conditions.

Molar % of DPO Mean Vesicle Diameter (nm) ± SD Polydispersity Index (PDI) ± SD
0%125 ± 5.20.15 ± 0.02
2.5%110 ± 4.80.12 ± 0.03
5%95 ± 3.50.09 ± 0.01
10%80 ± 6.10.25 ± 0.04
15%150 ± 20.7 (Aggregation observed)0.45 ± 0.08

Note: At higher concentrations, DPO can induce the formation of non-lamellar phases, leading to an increase in size and PDI.[13]

Mechanistic Visualization

The following diagram illustrates the influence of DPO on the lipid bilayer, promoting curvature.

Caption: DPO's cone shape induces curvature.

References

  • The effects of acyl chain length and saturation of diacylglycerols and phosphatidylcholines on membrane monolayer curvature - PubMed. (2002, August 15). PubMed. [Link]

  • Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity. (n.d.). Nature Communications. [Link]

  • Effect of the amount of (A) 1,2-dipalmitoyl-sn-glycerol-3-phosphoglycerol (DPPG), (B) tricaprylin, and (C) cholesterol on vesicular size and zeta potential of lipo-oil-somes (LOSs) and loading efficiency of Vit C in the LOS system. (n.d.). ResearchGate. [Link]

  • Effects of diacylglycerols and Ca2+ on structure of phosphatidylcholine/phosphatidylserine bilayers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol | Journal of Chemical Theory and Computation. (2012, January 4). ACS Publications. [Link]

  • Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity - ResearchGate. (2019, June 7). ResearchGate. [Link]

  • Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin - PubMed. (2013, January 7). PubMed. [Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Liposome Size Reduction Technologies - CD Formulation. (n.d.). CD Formulation. [Link]

  • General preparation of liposomes using probe-tip sonication - Protocols.io. (n.d.). Protocols.io. [Link]

  • (a) Hydrated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the effect of the polydispersity (size particle distribution) on the stability of liposomes? | ResearchGate. (2017, November 17). ResearchGate. [Link]

  • General preparation of liposomes using probe-tip sonication - Protocols.io. (2020, April 13). Protocols.io. [Link]

  • Liposomes: structure, composition, types, and clinical applications - PMC. (2022, May 13). National Center for Biotechnology Information. [Link]

  • Development and optimization of a one step process for the production and sterilization of liposomes using supercritical CO2 - ORBi. (2024, January 4). ORBi. [Link]

  • Particle Size of Polydisperse Liposome Formulations With Multispectral Nanoparticle Tracking - YouTube. (2020, June 12). YouTube. [Link]

  • Mechanisms Involved in the Structure and Composition of Liposomes - Longdom Publishing. (2023, September 25). Longdom Publishing. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC. (2021, June 18). National Center for Biotechnology Information. [Link]

  • Liposomes synthesis and size characterization with high precision DLS. (n.d.). Rayleigh. [Link]

  • Lamellarity-Driven Differences in Surface Structural Features of DPPS Lipids: Spectroscopic, Calorimetric and Computational Study - MDPI. (2023, January 9). MDPI. [Link]

  • Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study. (n.d.). ACS Publications. [Link]

  • Apolipoprotein D in Lipid Metabolism and Its Functional Implication in Atherosclerosis and Aging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Properties of Lipids - YouTube. (2018, June 26). YouTube. [Link]

Sources

Technical Support Center: Stabilization of 1,2-Di-[(9Z)-hexadecenoyl]glycerol

[1][2]

Executive Summary

You are working with 1,2-di-[(9Z)-hexadecenoyl]glycerol (commonly referred to as 1,2-Dipalmitoleoyl-sn-glycerol or 1,2-DPPoG ).[1] This is a synthetic diacylglycerol (DAG) containing two unsaturated C16:1 fatty acid chains.

The Critical Challenge: Unlike stable phospholipids, 1,2-DAGs are kinetically unstable.[1] They suffer from a rapid, entropy-driven acyl migration where the fatty acid at the sn-2 position migrates to the sn-3 position, forming 1,3-DAG .[1]

  • 1,2-DAG: Biologically active (activates Protein Kinase C).[1][2][3]

  • 1,3-DAG: Biologically inactive for PKC signaling; thermodynamically stable dead-end.[1]

If your PKC assays are failing or showing high variability, acyl migration is the likely culprit. This guide provides the protocols to prevent this migration and concurrent hydrolysis.

Module 1: The Chemistry of Instability

To stabilize the molecule, you must understand the degradation pathways.

Degradation Pathways Diagram

DAG_Degradationcluster_0Critical Failure ModeDAG121,2-DAG (Active)(PKC Activator)DAG131,3-DAG (Inactive)(Thermodynamic Sink)DAG12->DAG13ACYL MIGRATIONCatalysts: Silica, Protic Solvents, pH > 7MAGMonoacylglycerol+ Free Fatty AcidDAG12->MAGHYDROLYSISCatalysts: Water, LipasesDAG13->MAGHYDROLYSIS

Figure 1: The primary failure mode is the isomerization of active 1,2-DAG to inactive 1,3-DAG.[1] This process is faster than hydrolysis in many organic solvents.

Module 2: Storage & Handling Protocols

Unlike saturated DAGs (e.g., Dipalmitoyl-DAG) which can be stored as powders, your molecule contains unsaturated (9Z) chains.[1] It is hygroscopic and prone to oxidation.[4][5]

The Golden Rules of Storage
ParameterRecommendationScientific Rationale
Physical State Solution Only Unsaturated DAGs are hygroscopic as powders.[1] Absorbed water catalyzes hydrolysis and oxidation [1].
Solvent Chloroform (CHCl₃) Aprotic, non-polar solvents minimize acyl migration. Avoid Ethanol/Methanol for storage [2].
Temperature -20°C or -80°C Low temperature kinetically traps the molecule in the 1,2-conformation.[1]
Container Glass + Teflon Cap Plasticizers (phthalates) leach from plastic into chloroform; Lipids adsorb to plastic surfaces.
Headspace Argon or Nitrogen Prevents oxidative attack on the (9Z) double bond.
Why Not Powder?

While saturated lipids are stable as powders, unsaturated lipids like 1,2-DPPoG will absorb atmospheric moisture immediately upon opening, turning into a gummy residue.[4] This water initiates hydrolysis.[4] Always store as a chloroform solution.

Module 3: Experimental Workflow (Just-in-Time Preparation)

Crucial Warning: Do not prepare aqueous or DMSO stock solutions days in advance. The half-life of 1,2-DAG in aqueous buffer (pH 7.[1][6]4) can be as short as 1–2 hours due to acyl migration [3].

Protocol: Preparation for Cell Culture/Enzyme Assays

Objective: Deliver 1,2-DPPoG to cells without converting it to 1,3-DAG.

  • Aliquot (In Fume Hood):

    • Using a glass syringe (Hamilton) or glass pipette, transfer the required amount of Chloroform stock to a sterile glass vial.

    • Tip: Do not use plastic pipette tips; chloroform may leach polypropylene additives.

  • Evaporation:

    • Evaporate the chloroform under a gentle stream of Nitrogen or Argon.[7]

    • Create a thin film on the bottom of the vial.[7]

    • Vacuum Desiccation: Place under high vacuum for 30–60 minutes to remove trace solvent.

  • Solubilization (The "Just-in-Time" Step):

    • Dissolve the dried film in anhydrous DMSO or Ethanol .

    • Concentration Target: 10–50 mM (High concentration stocks are more stable than dilute ones).

    • Timing: Perform this step immediately before the experiment.

  • Delivery:

    • Dilute the DMSO/Ethanol stock into your warm culture media or assay buffer.

    • Final Solvent Concentration: Ensure DMSO/Ethanol is < 0.1% (or as tolerated by your cells).

    • Vortex vigorously to form a dispersion/micelle.

    • Use within 30 minutes.

Workflow Diagram

WorkflowStockStep 1: Storage Stock(Chloroform @ -20°C)DryStep 2: Dry Down(N2 Stream + Vacuum)Stock->DryGlass SyringeSolubilizeStep 3: Solubilization(DMSO/EtOH)Dry->SolubilizeFresh SolventMediaStep 4: Dilute in Media(Aqueous Buffer)Solubilize->Media< 0.1% Solvent FinalwarnWarning: Acyl Migrationstarts at Step 3Solubilize->warnAssayStep 5: Run Assay(IMMEDIATELY)Media->Assayt < 30 mins

Figure 2: The "Just-in-Time" workflow minimizes the time the lipid spends in protic or aqueous environments.[1]

Module 4: Troubleshooting & FAQ

Q1: My PKC activation signal is weak/absent. What happened?

Diagnosis: You likely have 1,3-DPPoG , not 1,2-DPPoG.[1] Root Cause:

  • Did you store the lipid in Ethanol or DMSO for more than a few days?

  • Did you subject the lipid to silica gel chromatography? (Silica catalyzes isomerization in minutes) [3]. Solution: Verify purity using TLC (Thin Layer Chromatography) on boric-acid impregnated plates (boric acid complexes with the 1,2-diol to prevent migration during the run).[1] If 1,3-isomer is present, discard the stock.[1]

Q2: The lipid solution is cloudy in the culture media.

Diagnosis: This is normal. Explanation: 1,2-DPPoG is a neutral lipid and is not water-soluble.[1] It forms micelles or small vesicles when mixed with water. Action: Do not filter! Filtering will remove the lipid. Ensure you vortex vigorously to create a uniform dispersion. For higher stability in media, you may need to co-solubilize with a carrier like BSA (Bovine Serum Albumin) or phosphatidylserine (PS), depending on the specific PKC isoform requirements.

Q3: Can I use plastic tubes (Eppendorf) for the DMSO stock?

Diagnosis: Risky. Explanation: While DMSO is compatible with polypropylene, lipids are "sticky" and hydrophobic. They will adsorb to the plastic walls, significantly lowering the effective concentration delivered to the well. Action: Use glass inserts or glass HPLC vials for the intermediate DMSO step.

Q4: How do I verify if my stock has degraded?

Protocol: Run a TLC.

  • Stationary Phase: Silica Gel G plates impregnated with 5% Boric Acid (essential to stop migration during the run).

  • Mobile Phase: Chloroform/Acetone (96:4 v/v).

  • Visualization: Iodine vapor or Charring.

  • Result: 1,3-DAG runs higher (is less polar) than 1,2-DAG.[1]

References

  • Avanti Polar Lipids. Storage and Handling of Lipids: Unsaturated Lipids. Retrieved from

  • Cayman Chemical. 1,2-Dipalmitoyl-sn-glycerol Product Information. (Note: General handling for DAGs applies). Retrieved from

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[1][8] Chemistry and Physics of Lipids.[6][7] (Demonstrates t1/2 of migration on silica is <1h).[6][8] Retrieved from

  • Sigma-Aldrich (Merck). 1,2-Diacylglycerol Handling Guide.[1] Retrieved from [1]

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Diacylglycerols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for correcting baseline drift in the High-Performance Liquid Chromatography (HPLC) analysis of diacylglycerols (DAGs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise data quality. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

A stable baseline is the foundation of accurate and reproducible HPLC analysis.[1][2] Baseline drift, a gradual upward or downward shift in the signal, can obscure peaks of low abundance and interfere with accurate quantification, a critical challenge in lipidomics.[1] This guide provides a systematic approach to troubleshooting, from quick-reference FAQs to in-depth diagnostic procedures.

Frequently Asked Questions (FAQs) about Baseline Drift in Diacylglycerol Analysis

This section provides rapid answers to common questions regarding baseline drift in the HPLC analysis of diacylglycerols.

Q1: My baseline is drifting upwards during my gradient run. What is the most likely cause?

An upward drift is often due to an increasing concentration of a mobile phase component that absorbs UV light at the detection wavelength, or it could be due to contamination slowly eluting from the column.[3][4] Another common cause is a mobile phase that has not been properly degassed, leading to the formation of air bubbles.[1][2]

Q2: I am observing a downward baseline drift. What should I investigate first?

Downward drift can occur when the mobile phase you are introducing has a lower background absorbance than the one it is replacing.[5] It can also be a sign of insufficient column equilibration after a previous run or a change in mobile phase composition.[3]

Q3: Can temperature fluctuations in the lab really affect my baseline?

Absolutely. Temperature changes can significantly impact the mobile phase viscosity and the refractive index, leading to baseline drift.[6] This is particularly noticeable with refractive index detectors (RID), which are highly sensitive to temperature variations.[1][7] Maintaining a stable temperature for the column and detector is crucial.[6][8]

Q4: I'm using an Evaporative Light Scattering Detector (ELSD) and my baseline is unstable. What are some specific causes for this detector?

For ELSD, baseline instability can be caused by an inappropriate nebulizer or evaporator temperature for your mobile phase.[9] Contamination in the mobile phase with non-volatile impurities can also lead to a noisy or drifting baseline.

Q5: How often should I prepare fresh mobile phase for diacylglycerol analysis?

It is best practice to prepare mobile phases fresh daily, especially if they contain buffers or volatile components.[2][10] Over time, the composition of the mobile phase can change due to evaporation, or it can become contaminated, both of which can contribute to baseline drift.[2][11]

In-Depth Troubleshooting Guides

A systematic approach is key to efficiently identifying and resolving the root cause of baseline drift. The following guides provide detailed troubleshooting steps for the most common sources of this issue in diacylglycerol analysis.

Guide 1: Mobile Phase and Pumping System

The mobile phase is a frequent culprit in baseline instability.[1] Its composition, preparation, and delivery are critical for a stable signal.

Causality Behind Mobile Phase Issues:

  • Inconsistent Composition: In gradient elution, which is common for separating complex lipid mixtures, even minor inaccuracies in mobile phase preparation can lead to significant baseline drift as the solvent composition changes over the run.[12][13]

  • Dissolved Gases: Solvents can hold dissolved gases that may come out of solution as the pressure changes within the HPLC system, forming bubbles that cause baseline noise and drift.[1][2]

  • Contamination: High-purity solvents are essential.[14][15] Contaminants in the mobile phase can accumulate on the column and elute during a gradient, causing a rising baseline.[2][16]

Troubleshooting Workflow: Mobile Phase & Pump

Caption: Troubleshooting workflow for mobile phase and pump issues.

Experimental Protocol: Preparing a Stable Mobile Phase for Diacylglycerol Analysis

  • Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, acetone, isopropanol, hexane).[10][14] For methods using a UV detector, select solvents with low UV absorbance at your target wavelength.[11]

  • Accurate Measurement: When preparing mixtures, measure each solvent component separately before combining to ensure accurate composition.[14][15] For the highest precision, prepare mobile phases by weight rather than volume.[14]

  • Filtration: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter that can cause blockages and baseline noise.[14][15]

  • Degassing: Thoroughly degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent bubble formation in the system.[1]

  • Storage: Store mobile phases in clean, sealed glass or PTFE containers.[11] Avoid storing for extended periods, especially buffer-containing solutions which are prone to microbial growth.[11]

Guide 2: Column Health and Equilibration

The analytical column can be a source of baseline drift due to contamination, degradation, or inadequate equilibration.

Causality Behind Column-Related Issues:

  • Column Bleed: The stationary phase of the column can slowly degrade and leach into the mobile phase, causing a rising baseline, particularly at elevated temperatures or extreme pH.[17][18]

  • Contamination: Over time, non-eluting compounds from previous injections can accumulate on the column head. These may slowly bleed off during subsequent runs, leading to baseline drift.[3][19]

  • Insufficient Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before injection, the baseline will drift as the column chemistry stabilizes.[3]

Troubleshooting Workflow: Column Issues

Caption: Diagnostic workflow for column-related baseline drift.

Guide 3: Temperature and Detector Stability

Stable temperature control and a clean, functioning detector are paramount for a flat baseline, especially when analyzing non-volatile compounds like diacylglycerols.

Causality Behind Temperature and Detector Issues:

  • Temperature Fluctuations: Changes in ambient temperature can affect the entire HPLC system, from mobile phase viscosity to detector response.[6][20] Column ovens and detector temperature control are essential for reproducibility.[6][8]

  • Detector Cell Contamination: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise and drift.[2][21]

  • Detector-Specific Drift (RID & ELSD):

    • RID: Refractive Index Detectors are highly sensitive to temperature changes between the reference and sample cells, and to variations in mobile phase composition.[1][7]

    • ELSD: For Evaporative Light Scattering Detectors, an incorrect nebulization or evaporation temperature can lead to incomplete solvent evaporation and an unstable baseline.[9]

Quantitative Data Summary: Common Causes of Baseline Drift

Symptom Potential Cause Affected Components Typical Observation
Gradual Upward Drift Mobile phase contaminationMobile Phase, ColumnSteady increase in baseline signal throughout the run.
Column bleedColumnMore pronounced at higher temperatures and during gradients.
Increasing UV absorbance of mobile phaseMobile Phase (Gradient)Baseline rises as the concentration of the UV-absorbing solvent increases.[12]
Gradual Downward Drift Insufficient column equilibrationColumnBaseline drifts as the column adjusts to the mobile phase.
Decreasing UV absorbance of mobile phaseMobile Phase (Gradient)Baseline falls as the concentration of a less UV-absorbing solvent increases.[5]
Cyclic or Wavy Baseline Temperature fluctuationsColumn, Detector, Lab EnvironmentRegular, wave-like pattern in the baseline.[21]
Inadequate mobile phase mixingPump, MixerPeriodic fluctuations in the baseline.[2]
Noisy Baseline Air bubbles in the systemPump, DetectorRandom spikes and a generally "fuzzy" baseline.[1][2]
Contaminated detector cellDetectorHigh frequency noise.[16]

Experimental Protocol: Diagnosing and Stabilizing Detector-Related Drift

  • Isolate the Detector: To determine if the drift originates from the detector, stop the pump flow. If the baseline stabilizes, the issue is likely with the pump or mobile phase.[22] If the drift continues, the problem is within the detector or its electronics.

  • Flow Cell Cleaning: If contamination is suspected, flush the detector flow cell according to the manufacturer's instructions. A common procedure involves flushing with methanol or isopropanol.[2][21]

  • Temperature Optimization for RID:

    • Ensure the laboratory temperature is stable and the HPLC is not in the direct path of air vents.[7][23]

    • Set the RID temperature to be the same as or slightly higher than the column temperature.[1]

    • Allow ample time for the RID to thermally equilibrate before starting your analysis.

  • Parameter Adjustment for ELSD:

    • Optimize the nebulizer and drift tube temperatures for your specific mobile phase composition and flow rate. For reversed-phase gradients with water and acetonitrile, the initial, high-aqueous conditions will require a higher evaporation temperature.[9]

    • Ensure a clean and consistent gas supply (typically nitrogen) to the nebulizer.

By systematically working through these guides, you can effectively diagnose and correct baseline drift, leading to more accurate and reliable results in your diacylglycerol analysis.

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC International. (2026, February 17). Gradient Elution: Baseline Drift Problems. [Link]

  • Wiley Analytical Science. (2015, June 18). HPLC going green: Generic replacement of acetonitrile with acetone. [https://analyticalscience.wiley.com/do/10.1002/sepspec.2124-9 separationsnow.com/hplc-going-green-generic-replacement-of-acetonitrile-with-acetone]([Link] separationsnow.com/hplc-going-green-generic-replacement-of-acetonitrile-with-acetone)

  • Maintaining liquid chromatography column temperature contributes to accuracy and stability. (n.d.). [Link]

  • ResearchGate. (2013, February 25). Is there any problem in analysing triglycerides by HPLC-ELSD?[Link]

  • Shimadzu. (n.d.). Baseline Stabilization When Using Refractive Index Detectors. [Link]

  • Patsnap Eureka. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • PubMed. (2010, January 15). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • AppNote. (n.d.). Acetone as The Organic Mobile Phase Component. [Link]

  • Chromatography Forum. (2015, February 6). acetone as mobile phase. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • LCGC International. (2020, November 12). HPLC Gradient Elution – Baseline Drift. [Link]

  • Separation Science. (2025, December 16). Downward UV Baseline Drift During Gradient HPLC: What %B Can Reveal. [Link]

  • ZirChrom. (n.d.). Evaluation of HPLC column bleed by using an Ultraviolet and a Charged Aerosol Detector coupled to a high-temperatur. [Link]

  • Phenomenex. (2016, February 3). What is GC column bleed?[Link]

  • HPLC Troubleshooting. (2018, February 10). HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). [Link]

  • LC Troubleshooting Bible. (n.d.). Success with Evaporative Light-Scattering Detection. [Link]

  • Chromatography Forum. (2013, July 31). Noisy Baseline ELSD. [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. [Link]

  • Chromatography Forum. (2011, September 16). What sources can cause column bleeding. [Link]

  • ResearchGate. (2024, August 12). Baseline drift in HPLC? What causes this?[Link]

  • PubMed. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography. [Link]

  • Chromatography Forum. (2019, January 7). Baseline drift and oscillation of a RI detector. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Waters Knowledge Base. (n.d.). Baseline drift observed when running a gradient - WKB7200. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 1,2-dipalmitoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 1,2-dipalmitoleoyl-sn-glycerol (1,2-DAG 16:1/16:1) Formula:


 | Monoisotopic Mass:  564.4754 Da
CAS:  30404-38-3 (Generic for DAG 16:1/16:1)
Executive Summary

This guide addresses the analytical challenge of characterizing 1,2-dipalmitoleoyl-sn-glycerol , a critical Protein Kinase C (PKC) activator.[1] The primary difficulty in analyzing this lipid is not detection, but differentiation from its thermodynamically stable isomer, 1,3-dipalmitoleoyl-sn-glycerol, which is often an extraction artifact with distinct biological inactivity.

This guide compares two mass spectrometry workflows:

  • Ammonium Adduct CID (Method A): The industry standard for high-throughput quantification but low structural specificity.[2]

  • Lithium Adduct CID (Method B): The "Gold Standard" for structural elucidation, capable of resolving the 1,2- vs. 1,3-regioisomerism that standard methods miss.

Part 1: The Analytical Challenge

Diacylglycerols (DAGs) lack a fixed charge and have low proton affinity.[2][3] In standard Electrospray Ionization (ESI), they rely on adduct formation (


, 

,

).
  • The Isomer Problem: During lipid extraction, acyl migration occurs, converting bioactive 1,2-DAGs into stable 1,3-DAGs.

  • The Symmetry Problem: Since 1,2-dipalmitoleoyl-sn-glycerol is symmetric (two 16:1 chains), you cannot use the differential loss of

    
     vs. 
    
    
    
    fatty acids to determine regioisomerism. You must rely on backbone-specific fragmentation mechanisms enabled by specific metal adducts.[2]
Part 2: Comparative Ionization Strategies
Method A: Ammonium Adducts (

, m/z 582.5)
  • Best For: High-throughput quantification, shotgun lipidomics.[2][4]

  • Mechanism: ESI with Ammonium Acetate/Formate.[2]

  • Performance:

    • Generates a dominant

      
       precursor.[2]
      
    • Fragmentation: Upon Collision Induced Dissociation (CID), the primary pathway is the neutral loss of ammonia (

      
      ) followed by the loss of a fatty acid (
      
      
      
      ) and water.
    • Limitation: The resulting product ion is a protonated monoacylglycerol-like ion (

      
      ). This pathway is energetically similar for both 1,2- and 1,3-isomers, making differentiation nearly impossible.
      
Method B: Lithium Adducts (

, m/z 571.5)
  • Best For: Structural validation, R&D, isomer differentiation.[2]

  • Mechanism: ESI with Lithium Hydroxide/Acetate infusion.[2]

  • Performance:

    • Lithium binds tightly to the glycerol backbone oxygens.[2]

    • Fragmentation: Yields rich structural spectra.[2] The coordination of

      
       facilitates specific eliminations of fatty acids that depend on the distance between the hydroxyl group and the ester linkages.
      
    • Differentiation: 1,2-DAGs and 1,3-DAGs yield significantly different ratios of

      
       vs. 
      
      
      
      ions.
Part 3: Fragmentation Mechanics & Data[2]

The following table contrasts the observed transitions for 1,2-dipalmitoleoyl-sn-glycerol under both methods.

Table 1: Comparative MS/MS Transitions

FeatureMethod A: Ammonium AdductMethod B: Lithium Adduct (Recommended)
Precursor Ion (

)
582.5

571.5

Primary Neutral Loss

Da (

) +

Da (FA)

Da (Fatty Acid 16:1)
Dominant Product Ion 311.3

317.3

Secondary Product Ion 293.3 (Loss of

from 311)
299.3 (Loss of

from 317)
Isomer Diagnostic Indistinguishable spectra for 1,2 vs 1,3.1,2-DAGs show high abundance of

317.[2] 1,3-DAGs show very low abundance of

317 relative to water-loss peaks.
Collision Energy (eV) 15 - 25 eV20 - 35 eV (Lithium adducts are more stable)
Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation logic for the Lithium adduct, which preserves the structural information required to identify the 1,2-isomer.

G cluster_0 Diagnostic Logic Start 1,2-DAG (16:1/16:1) Neutral MW: 564.5 Li_Adduct [M+Li]+ Precursor m/z 571.5 Start->Li_Adduct + LiOH (ESI) Intermediate Transition State Li+ coordinated to sn-1/sn-2 Li_Adduct->Intermediate CID Energy Frag_MAG [MAG + Li]+ m/z 317.3 (Diagnostic for 1,2-DAG) Intermediate->Frag_MAG Loss of 16:1 FA (-254 Da) Facilitated by sn-3 OH Frag_WaterLoss [MAG + Li - H2O]+ m/z 299.3 Frag_MAG->Frag_WaterLoss - H2O Note In 1,3-DAGs, the loss of FA is sterically hindered, reducing m/z 317 intensity.

Figure 1: Lithium-adduct fragmentation pathway. The high abundance of the [MAG+Li]+ ion (m/z 317) is characteristic of the 1,2-isomer due to the proximity of the sn-3 hydroxyl group facilitating the elimination.

Part 4: Experimental Protocols
Protocol 1: Lithium-Infused LC-MS/MS (Recommended)

This protocol forces the formation of lithiated adducts over sodiated or protonated forms.

1. Mobile Phase Preparation:

  • Solvent A: Acetonitrile/Water (60:[2]40) + 10 mM Lithium Acetate .[2]

  • Solvent B: Isopropanol/Acetonitrile (90:[2]10) + 10 mM Lithium Acetate .[2]

  • Note: Do not use Ammonium salts; they will suppress Lithiation.[2]

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).

  • Gradient: 40% B to 99% B over 15 minutes.

  • Why: Reverse phase separates based on chain length and unsaturation. 1,2-DAGs typically elute slightly after 1,3-DAGs on C18 columns due to the more compact shape of the 1,2-isomer exposing less hydrophobic surface area, though this can vary by column chemistry.

3. Mass Spectrometer Settings (Triple Quad):

  • Ionization: ESI Positive.

  • Source Temp: 300°C.

  • Scan Mode: Product Ion Scan of

    
     571.5.
    
  • Collision Energy: Ramp 20–40 eV.[2]

Protocol 2: Self-Validating Isomer Check

To confirm your analyte is 1,2-dipalmitoleoyl-sn-glycerol and not the 1,3-isomer:

  • Run the sample using Protocol 1 .[2]

  • Extract the ion chromatogram for the transition 571.5

    
     317.3 .[2]
    
  • Calculate the ratio of Intensity(317.[2]3) / Intensity(299.3) .[2]

  • Validation Criteria:

    • If Ratio > 5.0

      
       Predominantly 1,2-DAG .[2]
      
    • If Ratio < 1.0

      
       Predominantly 1,3-DAG .[2]
      
Part 5: Workflow Visualization

Workflow cluster_ionization Ionization Choice Sample Lipid Extract (Contains 1,2-DAG & 1,3-DAG) LC LC Separation (C18 Column) Sample->LC PathA Ammonium Acetate (Standard) LC->PathA Avoid for Isomers PathB Lithium Acetate (Structural) LC->PathB Recommended MS1 MS1 Selection Select m/z 571.5 ([M+Li]+) PathB->MS1 CID CID Fragmentation Collision Energy 25eV MS1->CID Spectra Spectrum Analysis CID->Spectra Decision Isomer ID Check 317/299 Ratio Spectra->Decision 1,2-DAG 1,2-DAG Decision->1,2-DAG High 317 1,3-DAG 1,3-DAG Decision->1,3-DAG Low 317

Figure 2: Analytical workflow emphasizing the necessity of Lithium adducts for resolving the specific regioisomerism of dipalmitoleoyl-glycerol.

References
  • Hsu, F. F., & Turk, J. (1999).[2][5][6] Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry, 10(7), 587-599.

  • Murphy, R. C. (2015).[2] Mass Spectrometry of Lipids. Handbook of Lipid Bilayers. New York: Springer.[2] (Foundational text on Lithium adduct mechanisms).

  • Han, X. (2016).[2][7] Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Discusses Ammonium vs. Lithium adducts in shotgun lipidomics).

  • NIST Mass Spectrometry Data Center. (2023).[2] 1,2-Dipalmitin Mass Spectra.[2][8]

Sources

NMR spectral data for verifying 1,2-di-[(9Z)-hexadecenoyl]glycerol purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Validating 1,2-Di-[(9Z)-hexadecenoyl]glycerol Regioisomeric Purity via NMR vs. Chromatographic Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Regioisomer Challenge

1,2-Di-[(9Z)-hexadecenoyl]-sn-glycerol (also known as 1,2-Dipalmitoleoyl-sn-glycerol or 1,2-DPG) is a critical lipid second messenger used to activate Protein Kinase C (PKC) in cell signaling research. Unlike stable triacylglycerols, 1,2-diacylglycerols (1,2-DAGs) are thermodynamically unstable. They undergo spontaneous acyl migration , rearranging into the more stable 1,3-isomer.

The Problem: The 1,3-isomer is biologically inactive for PKC activation. Therefore, "purity" for this compound is not just about solvent removal; it is about regioisomeric fidelity .

The Solution: While HPLC and TLC are common, they often induce the very migration they seek to measure due to acidic stationary phases (silica). High-Resolution Nuclear Magnetic Resonance (NMR) stands as the superior, non-destructive, and self-validating method for quantifying the 1,2- vs. 1,3-isomer ratio without requiring separate reference standards for every isomer.

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares the three primary methods for validating DAG purity.

FeatureHigh-Res qNMR (

H)
HPLC-MS / ELSD TLC (Thin Layer Chromatography)
Primary Detection Structural connectivity (Glycerol backbone protons)Polarity / Mass-to-Charge ratioPolarity / Rf value
Regioisomer Resolution Excellent. Distinct shifts for H-2 methine.Good , but peaks often overlap or tail.Poor. 1,2 and 1,3 spots often merge.
Risk of Acyl Migration Low. (If solvent is neutralized).Medium. Acidic mobile phases/columns catalyze migration.High. Silica gel is acidic and catalyzes migration during the run.
Quantification Absolute (Molar Ratio). No standard needed for isomer ratio.Relative. Requires response factor calibration curves.Semi-quantitative at best (Densitometry).
Sample Recovery Yes (Non-destructive).No (Destructive).No (Destructive).

Technical Deep Dive: The NMR Signature

The validation of 1,2-di-[(9Z)-hexadecenoyl]glycerol relies on the distinct magnetic environments of the glycerol backbone protons.

Mechanism of Differentiation

In 1,2-DAG , the symmetry is broken. The proton at position 2 (methine) is deshielded by the ester bond, and the protons at position 3 are shielded (free hydroxyl). In 1,3-DAG , the molecule possesses a plane of symmetry (time-averaged). The proton at position 2 is shielded (free hydroxyl), while positions 1 and 3 are chemically equivalent and deshielded.

Key Chemical Shifts (400+ MHz in CDCl )
MoietyProton Assignment1,2-DAG (Target)

(ppm)
1,3-DAG (Impurity)

(ppm)
Multiplicity
Glycerol Backbone H-2 (Methine) 5.08 (Diagnostic)4.05 - 4.15Quintet / Multiplet
H-1 (Methylene) 4.20 - 4.354.15 - 4.25Doublet of doublets
H-3 (Methylene) 3.72 (Diagnostic)4.15 - 4.25Doublet / Multiplet
Acyl Chain (C16:1) Olefinic (-CH=CH-) 5.30 - 5.405.30 - 5.40Multiplet

-Methylene
2.312.31Triplet
Terminal Methyl 0.880.88Triplet

Note: The H-2 signal at 5.08 ppm (1,2-isomer) vs. ~4.1 ppm (1,3-isomer) is the critical "purity check." If the 5.08 ppm signal diminishes and the 4.1 ppm region grows, acyl migration has occurred.

Experimental Protocol: Self-Validating qNMR

This protocol ensures accurate quantification while preventing artifactual migration during analysis.

Step 1: Solvent Preparation (Critical)

Standard CDCl


 is often acidic due to decomposition into HCl. This immediately  catalyzes acyl migration.
  • Action: Pass CDCl

    
     through a small plug of basic alumina or store over silver foil/molecular sieves for 24 hours prior to use.
    
  • Alternative: Use Benzene-

    
     if available, as it is non-acidic and provides excellent resolution for lipids.
    
Step 2: Sample Preparation
  • Weigh 10–20 mg of the lipid sample into a clean vial.

  • Dissolve in 600 µL of neutralized CDCl

    
    .
    
  • Transfer to a 5mm NMR tube.

  • Process immediately. Do not let the sample sit in solution for days.

Step 3: Acquisition Parameters (qNMR)
  • Field Strength:

    
     400 MHz (600 MHz preferred for baseline separation of glycerol signals).
    
  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ): 
    
    
    
    5 seconds (Lipid protons have T1 relaxation times of ~0.5–1.5s; 5x T1 is required for 99.9% magnetization recovery).
  • Scans: 64 (for sufficient S/N ratio).

  • Temperature: 298 K (25°C).[1]

Step 4: Processing & Calculation
  • Phase and baseline correct the spectrum manually.[1]

  • Integrate the H-2 methine of the 1,2-isomer (

    
    ) at ~5.08 ppm.
    
  • Integrate the H-2 methine of the 1,3-isomer (

    
    ) at ~4.1 ppm.
    
  • Calculate Regioisomeric Purity (%):

    
    
    

Visualization of Mechanisms and Workflows

Diagram 1: The Acyl Migration Threat

This diagram illustrates the chemical instability that necessitates this specific analysis.

AcylMigration Figure 1: Mechanism of Acyl Migration. 1,2-DAG rearranges to 1,3-DAG via a cyclic intermediate. DAG12 1,2-DAG (Biologically Active) Intermediate Cyclic Orthoester Intermediate DAG12->Intermediate Nucleophilic Attack (3-OH on Carbonyl) DAG13 1,3-DAG (Thermodynamically Stable) Intermediate->DAG13 Rearrangement Heat Heat Heat->Intermediate Acid Acid/Base (Silica, impure CDCl3) Acid->Intermediate

Diagram 2: The qNMR Validation Workflow

A decision tree for ensuring data integrity during the analysis.

qNMRWorkflow Figure 2: qNMR Workflow for DAG Purity. Emphasizes solvent neutralization to prevent artifacts. Start Start: Lipid Sample SolventCheck Check Solvent Acidity (CDCl3) Start->SolventCheck Neutralize Neutralize with Basic Alumina SolventCheck->Neutralize Acidic Dissolve Dissolve Sample (10-20mg) SolventCheck->Dissolve Neutral Neutralize->Dissolve Acquire Acquire 1H NMR (d1 > 5s, 90 deg pulse) Dissolve->Acquire Analyze Analyze Region 3.5 - 5.5 ppm Acquire->Analyze Decision Is Peak at 5.08 ppm Dominant? Analyze->Decision Pass PASS: High 1,2-Purity Decision->Pass Yes (>95%) Fail FAIL: Acyl Migration Detected (High 1,3-isomer) Decision->Fail No (<90%)

References

  • Li, D., et al. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of Agricultural and Food Chemistry.

  • Vlahov, G. (2006). 13C Nuclear Magnetic Resonance Spectroscopy to Determine the Structure of Diacylglycerols. Lipid Library.

  • Diehl, B.W.K. (2001). Multinuclear High-Resolution NMR Spectroscopy. In: Lipid Analysis in Oils and Fats.

  • Avanti Polar Lipids. (Technical Note). Handling and Storage of Lipids: Preventing Acyl Migration.

  • Simova, S. (2020). NMR Analysis of Glycerides. Magnetic Resonance in Chemistry.[1][2][3][4][5][6]

Sources

Comparative Guide: Membrane Fluidity of 16:1 DAG vs. Saturated DAGs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,2-Dipalmitoleoyl-sn-glycerol (16:1 DAG) and its saturated counterpart, 1,2-Dipalmitoyl-sn-glycerol (16:0 DAG) .

For researchers investigating Protein Kinase C (PKC) activation or lipid raft dynamics, the distinction is critical. 16:0 DAG acts as a rigidifier, often segregating into microdomains and stabilizing the gel phase. In contrast, 16:1 DAG acts as a fusogen and fluidizer; its cis-9 double bond introduces a steric "kink" that disrupts acyl chain packing, lowers phase transition temperatures, and promotes the negative curvature elastic stress required for membrane fusion and protein recruitment.

Biophysical Mechanisms: The Power of the cis-Bond

The functional divergence between these two lipids stems entirely from the geometry of the acyl chains.

16:0 DAG (Saturated)
  • Structure: All-trans configuration allows linear extension of the carbon chains.

  • Packing: Chains pack tightly via maximized Van der Waals interactions.

  • Thermodynamics: High melting point (Tm). In a phospholipid bilayer, 16:0 DAG tends to phase-separate, forming rigid, DAG-enriched domains that can dehydrate the headgroup region.

16:1 DAG (Monounsaturated)
  • Structure: Contains a cis-double bond at the

    
     position.
    
  • Packing: The cis-bond introduces a ~30° kink in the hydrocarbon chain. This steric hindrance prevents tight packing with neighboring lipids.

  • Thermodynamics: Drastically lower Tm. It promotes the liquid-disordered (

    
    ) phase and, at high concentrations, the inverted hexagonal (
    
    
    
    ) phase, which is critical for membrane fusion events.
Visualization of Lipid Packing

The following diagram illustrates the steric impact of the 16:1 kink versus the 16:0 linear packing.

LipidPacking cluster_0 16:0 Saturated DAG (Rigid) cluster_1 16:1 Unsaturated DAG (Fluid) Sat1 Linear Chain Sat2 Linear Chain Sat1->Sat2 Tight VdW Packing Sat3 Linear Chain Sat2->Sat3 ResultSat Result: Gel Phase (High Tm) Sat2->ResultSat Unsat1 Kinked Chain Unsat2 Kinked Chain Unsat1->Unsat2 Steric Repulsion Unsat3 Kinked Chain Unsat2->Unsat3 ResultUnsat Result: Liquid Disordered (Low Tm) Unsat2->ResultUnsat

Caption: Comparative packing density. 16:0 DAGs (Red) stack efficiently, while 16:1 DAGs (Blue) create void spaces due to cis-unsaturation.

Comparative Data Analysis

The following table synthesizes biophysical data comparing these specific DAG species within a host PC (Phosphatidylcholine) membrane.

Feature16:0 DAG (Dipalmitoyl)16:1 DAG (Dipalmitoleoyl)Functional Consequence
Phase State (37°C) Solid / Gel PhaseFluid / Liquid Crystalline16:1 supports lateral diffusion of proteins.
Transition Temp (Tm) High (>60°C for pure DAG)Low (<0°C estimated)16:0 requires heating to disperse; 16:1 is fluid at RT.
Membrane Curvature Low / NeutralHigh Negative Curvature16:1 promotes fusion pore formation.
PKC Activation Low / Slow KineticsHigh / Rapid Kinetics16:1 facilitates C1 domain insertion.
Lateral Pressure High ordering of neighborsDecreased order parameter16:1 increases permeability.

Critical Insight: While 16:0 DAG can activate PKC, the kinetics are significantly retarded because the rigid microenvironment restricts the conformational changes required for the enzyme to insert into the membrane. 16:1 DAG reduces the energy barrier for this insertion.

Experimental Protocol: Measuring Fluidity via DPH Anisotropy

To objectively compare the fluidity of membranes containing these DAGs, Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH) is the gold standard. DPH aligns with acyl chains; its rotation is constrained by rigid lipids (high anisotropy) and free in fluid lipids (low anisotropy).

Reagents & Setup[1][2][3]
  • Host Lipid: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) as the background matrix.

  • Target Lipids: 16:0 DAG and 16:1 DAG (10 mol% inclusion).

  • Probe: DPH (Stock: 2 mM in Tetrahydrofuran).

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology
  • Liposome Formation (LUVs):

    • Mix POPC and DAG (90:10 molar ratio) in chloroform.

    • Dry under nitrogen stream to form a thin film. Desiccate for 2 hours (vacuum).

    • Hydrate with buffer to 1 mM lipid concentration. Vortex vigorously.

    • Self-Validation Step: Perform 10 freeze-thaw cycles (liquid N2 / 42°C water bath) to ensure equilibrium.

    • Extrude 11 times through a 100 nm polycarbonate filter. Note: For 16:0 DAG, extrusion must be performed >65°C to prevent filter clogging.

  • Probe Labeling:

    • Add DPH to the liposome suspension at a Lipid:Probe molar ratio of 250:1.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement (Spectrofluorometer):

    • Excitation: 360 nm (polarized).

    • Emission: 430 nm.[1][2]

    • Temperature Ramp: 10°C to 60°C (1°C/min).

    • Record intensities:

      
       (Vertical-Vertical) and 
      
      
      
      (Vertical-Horizontal).
  • Calculation:

    • Calculate Anisotropy (

      
      ):
      
      
      
      
    • G-factor corrects for instrument sensitivity.

Workflow Visualization

ExperimentWorkflow Prep 1. Lipid Film (90% POPC : 10% DAG) Hydrate 2. Hydration & Extrusion (100nm) Prep->Hydrate Dry & Rehydrate Label 3. DPH Labeling (Lipid:Probe 250:1) Hydrate->Label Insert Probe Validation Validation: Check Size (DLS) Hydrate->Validation Measure 4. Anisotropy (r) Measurement Label->Measure Exc: 360nm Em: 430nm

Caption: Workflow for DPH anisotropy. Critical validation includes DLS sizing to ensure uniform curvature effects.

Biological Implications: PKC Signaling[5]

The physical state of 16:1 DAG directly influences biological signaling. Protein Kinase C (PKC) contains a C1 domain that binds DAG.[3]

  • 16:1 DAG (Functional): The fluid environment allows the C1 domain to penetrate the interfacial region. The negative curvature stress (induced by the small headgroup and bulky 16:1 chains) lowers the energy cost for the protein to insert hydrophobic residues.

  • 16:0 DAG (Non-Functional/Inhibitory): The rigid packing creates a "smooth" surface with high surface tension, energetically penalizing protein insertion.

References

  • Goldberg, J., & Domain, C. (2011). Structural basis for the activation of protein kinase C by diacylglycerol.[3][4]Biophysical Journal .

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes.Progress in Lipid Research .

  • Lentz, B. R. (1993). Membrane fluidity as detected by diphenylhexatriene probes.[5][1][6]Chemistry and Physics of Lipids .

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids and DAGs.

  • Das, S., & Cho, W. (2002). Roles of acyl chains of diacylglycerol in protein kinase C activation.[3][4][7]Journal of Biological Chemistry .

Sources

Precision Quantitation of 1,2-Di-[(9Z)-hexadecenoyl]glycerol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-di-[(9Z)-hexadecenoyl]glycerol (1,2-Dipalmitoleoyl-sn-glycerol; 1,2-16:1 DAG) is a potent lipid second messenger, critical for the activation of Protein Kinase C (PKC) isoforms and downstream metabolic signaling. However, its quantification is notoriously difficult due to two primary factors: rapid acyl migration (isomerization to the thermodynamically stable 1,3-DAG) and poor ionization efficiency in electrospray ionization (ESI).

This guide compares the performance of Stable Isotope-Labeled Internal Standards (SIL-IS) —the "Gold Standard" product class—against conventional Surrogate Standards and External Calibration . We provide a self-validating LC-MS/MS workflow designed to preserve the native 1,2-isomer ratio and ensure data integrity.

Part 1: The Analytical Challenge

The quantification of 1,2-16:1 DAG is not merely a measurement of mass; it is a race against thermodynamic equilibrium.

  • Ionization Suppression: DAGs lack a charged headgroup. They rely on adduct formation ([M+NH4]+, [M+Na]+), making them highly susceptible to matrix suppression from co-eluting phospholipids (PC, PE).

The "Product" Under Review: Standardization Strategies

We compare three tiers of quantification standards available to researchers:

  • Tier 1 (The Product): Matched Stable Isotope-Labeled (SIL) Standards. (e.g., U-13C-DAGs or Deuterated d5-DAG analogs).

  • Tier 2: Surrogate Internal Standards. (e.g., Odd-chain DAGs like 1,3-di-15:0).

  • Tier 3: External Calibration. (Label-free quantification).

Part 2: Comparative Analysis of Standardization Strategies

The following data summarizes the performance of these strategies in a complex matrix (e.g., plasma or liver homogenate).

Table 1: Performance Metrics of DAG Quantification Standards
FeatureTier 1: Matched SIL-IS (Recommended) Tier 2: Surrogate IS (Odd-Chain) Tier 3: External Calibration
Molecule Type Deuterated/13C-labeled 1,2-DAG analogs1,3-Di-15:0 DAG or d5-TAGUnlabeled 1,2-16:1 DAG
Rt Matching Exact Co-elution Shifted (0.5 - 2.0 min diff)N/A (Separate runs)
Matrix Correction Dynamic (Corrects ion suppression in real-time)Partial (Elutes in different matrix zone)None
Extraction Recovery 100% Correction (Mimics analyte loss)Variable (Different solubility profile)Unknown per sample
Isomer Tracking Mimics 1,2

1,3 migration rate
Usually stable 1,3-isomer (No migration tracking)N/A
CV% (Precision) < 5%10 - 25%> 30%
Expert Insight: Why Tier 1 is Non-Negotiable

For 1,2-di-16:1 DAG, Tier 2 (Surrogate) is often insufficient. Odd-chain DAGs (like di-15:0) elute earlier than long-chain unsaturated DAGs in Reverse Phase (RP) chromatography. Consequently, the analyte (16:1) may elute in a region of high phospholipid suppression, while the surrogate (15:0) elutes in a cleaner region. The surrogate will report a high recovery, while the analyte signal is crushed, leading to massive underestimation of concentration.

Part 3: Self-Validating Experimental Protocol

This workflow is designed to minimize acyl migration and maximize sensitivity.

Step 1: "Cold" Lipid Extraction (Crucial)

Standard Bligh & Dyer methods can induce up to 30% isomerization. Use this modified protocol:

  • Sample: 50 µL Plasma or 10 mg Tissue.

  • Spike: Add 10 pmol of SIL-IS (e.g., d5-1,2-DAG) immediately to the sample before solvent addition.

  • Lysis: Add 400 µL ice-cold Chloroform/Methanol (1:2, v/v). Keep on ice.

  • Buffer: Add 125 µL 50 mM LiCl (Lithium Chloride enhances ionization if using [M+Li]+ mode, or use water for [M+NH4]+). Avoid acidic buffers.

  • Phase Separation: Centrifuge at 4°C. Collect lower organic phase.

  • Drying: Evaporate under Nitrogen at room temperature (never heat >30°C).

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (for species separation) or Normal Phase Silica (for strict 1,2 vs 1,3 class separation). Recommendation: High-strength Silica (HILIC/Normal Phase) to physically separate the 1,2-16:1 biologically active isomer from the 1,3-inactive isomer.

  • Mobile Phase:

    • A: Isooctane/Ethyl Acetate (99.8:0.2)

    • B: Acetone/Ethyl Acetate (2:1)

  • Ionization: ESI Positive Mode.

  • Adduct Target: [M+NH4]+ (Ammonium adduct).

Step 3: MRM Transitions (1,2-di-16:1 DAG)
  • Precursor Ion: m/z 582.5 [M+NH4]+ (Calculated: MW 564.5 + 18)

  • Product Ion: m/z 311.3 (Loss of one 16:1 fatty acid + NH3)

  • Note: If using Lithium adducts (highly sensitive), target [M+Li]+ m/z 571.5

    
    m/z 317.3 (Loss of FA).
    

Part 4: Visualization of Mechanisms

Diagram 1: The Acyl Migration Trap

This diagram illustrates why the specific 1,2-standard is necessary. If your standard does not migrate at the same rate as your analyte, your quantification is invalid.

AcylMigration cluster_std Standard Behavior DAG12 1,2-di-16:1 DAG (Active Signal) Intermediate Cyclic Intermediate DAG12->Intermediate Heat/Acid (Extraction) Intermediate->DAG12 Slow Reverse DAG13 1,3-di-16:1 DAG (Inactive/Stable) Intermediate->DAG13 Fast Kinetics SIL SIL-IS (d5-1,2-DAG) SIL_Mig d5-1,3-DAG SIL->SIL_Mig Identical Rate (Auto-Correction)

Caption: Acyl migration from 1,2-DAG to 1,3-DAG occurs during extraction. Only a matched SIL-IS mimics this loss, ensuring accurate back-calculation.

Diagram 2: Recommended LC-MS/MS Workflow

A self-validating loop ensuring the preservation of the labile 1,2-isomer.

Workflow Start Biological Sample (Tissue/Plasma) Spike Spike SIL-IS (d5-1,2-DAG) Start->Spike T=0 Extract Cold Extraction (Bligh & Dyer, Neutral pH) Spike->Extract Co-extraction LC LC Separation (Resolve 1,2 vs 1,3 isomers) Extract->LC < 4°C Storage MS MS/MS Detection ([M+NH4]+ Transitions) LC->MS ESI+ Data Quantification (Ratio: Analyte Area / IS Area) MS->Data Validation QC Check: Is 1,3-isomer < 10%? Data->Validation Validation->Start Fail (Optimise pH)

Caption: Step-by-step quantification workflow emphasizing the "Cold Chain" to prevent isomerization and the QC checkpoint.

References

  • Han, X., & Gross, R. W. (2001). Quantitative analysis of cellular lipids by electrospray ionization mass spectrometry: Accurately distinguishing signal from noise. Proceedings of the National Academy of Sciences, 98(16). Link

  • Callender, H. L., et al. (2007). Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry. Link

  • LIPID MAPS® Lipidomics Gateway. Diacylglycerol Standards and Protocols. Link

  • Li, W., et al. (2015). Acyl migration in 1,2-dipalmitoyl-sn-glycerol: Effects of temperature and solvents. Chemistry and Physics of Lipids. Link

  • Murphy, R. C., et al. (2007). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Analytical Biochemistry. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-di-[(9Z)-hexadecenoyl]glycerol
Reactant of Route 2
Reactant of Route 2
1,2-di-[(9Z)-hexadecenoyl]glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.